(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol
Description
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Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3S)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3/t5?,6-/m0/s1 |
InChI Key |
LAHZTLAEFVDQON-GDVGLLTNSA-N |
Isomeric SMILES |
C[C@@]1(CNCCC1O)F |
Canonical SMILES |
CC1(CNCCC1O)F |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Medicinal Chemistry Applications of (3S,4R)-3-Fluoro-3-methylpiperidin-4-ol
Executive Summary
The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug discovery. Saturated piperidines are among the most frequently utilized scaffolds in FDA-approved small molecules. However, the high intrinsic basicity of the piperidine nitrogen (pKa ~11.2) often leads to suboptimal pharmacokinetic profiles, including poor membrane permeability, high volume of distribution, and off-target liabilities such as hERG channel inhibition.
(3S,4R)-3-fluoro-3-methylpiperidin-4-ol is a highly specialized, chiral fluorinated building block designed to overcome these limitations. By leveraging the strong electron-withdrawing inductive effect of fluorine, the steric shielding of the geminal methyl group, and the hydrogen-bonding capacity of the hydroxyl group, this scaffold precisely modulates basicity, enhances lipophilicity, and locks the ring in a favorable conformation. This technical whitepaper dissects the structural causality behind these physicochemical properties and provides self-validating experimental protocols for their quantification.
Structural Topology and Conformational Dynamics
The physicochemical behavior of (3S,4R)-3-fluoro-3-methylpiperidin-4-ol is dictated by its precise stereochemistry. The relative (3S,4R) configuration forces a specific spatial relationship between the highly electronegative fluorine atom, the hydroxyl group, and the basic amine[1].
The Causality of Conformational Locking
In a standard piperidine ring, the rapid interconversion between chair conformations incurs an entropic penalty upon binding to a biological target. The introduction of the (3S,4R)-3-fluoro-3-methyl-4-hydroxy motif restricts this flexibility through two primary mechanisms:
-
The Fluorine Gauche Effect: The highly polarized C–F bond prefers a gauche orientation relative to the adjacent C–N bond. This arises from stereoelectronic hyperconjugation (
), which stabilizes the conformer where the fluorine atom assumes an axial position. -
Intramolecular Hydrogen Bonding: The spatial proximity of the C3-fluorine and the C4-hydroxyl group in the (3S,4R) isomer facilitates a strong intramolecular hydrogen bond (F···H–O). This interaction further anchors the ring into a singular, low-energy chair conformation.
Conformational logic of (3S,4R)-3-fluoro-3-methylpiperidin-4-ol driving physicochemical changes.
Physicochemical Profiling: Basicity and Lipophilicity
The primary utility of this building block lies in its ability to fine-tune the physicochemical profile of a drug candidate[2].
Basicity (pKa) Modulation
The basicity of an amine is determined by the stability of its protonated conjugate acid. Fluorine exerts a profound
-
Unsubstituted Piperidine: pKa ~ 11.2 (Highly basic, >99.9% ionized at pH 7.4).
-
3-Fluoropiperidine: pKa ~ 9.0 (Fluorine lowers pKa by ~2.2 units).
-
(3S,4R)-3-Fluoro-3-methylpiperidin-4-ol: The addition of the C4-hydroxyl group provides further electron withdrawal, while the C3-methyl group offers a slight electron-donating (+I) effect and steric bulk that hinders solvation of the protonated state. The net result is a highly optimized pKa of approximately 8.6 . This ensures a significantly higher fraction of the neutral, membrane-permeable species at physiological pH[3].
Lipophilicity (LogP / LogD)
While the C-F bond is intrinsically lipophilic, its most significant contribution to the distribution coefficient (LogD at pH 7.4) comes from the suppression of amine ionization. By lowering the pKa, the molecule spends more time in its neutral state, drastically increasing its apparent lipophilicity compared to non-fluorinated analogs[3].
Quantitative Physicochemical Comparison
| Compound Scaffold | Predicted pKa | LogP (Neutral) | LogD (pH 7.4) | Primary Liability / Advantage |
| Piperidine | 11.2 | 0.84 | -2.0 | Poor permeability, hERG toxicity |
| 4-Hydroxypiperidine | 10.4 | -0.10 | -2.5 | Highly polar, rapid clearance |
| 3-Fluoropiperidine | 9.0 | 0.50 | -0.6 | Improved permeability |
| (3S,4R)-3-Fluoro-3-methylpiperidin-4-ol | 8.6 | 0.35 | -0.2 | Optimal balance of polarity and permeability |
Note: Values are derived from established chemoinformatic trends for fluorinated piperidines[4].
Metabolic Stability and Pharmacokinetics
Oxidative metabolism by Cytochrome P450 (CYP450) enzymes typically targets electron-rich, sterically accessible C-H bonds adjacent to heteroatoms (e.g.,
Experimental Methodologies for Physicochemical Validation
To ensure rigorous scientific integrity, the determination of pKa and LogD must rely on self-validating experimental systems. Below are the definitive protocols for profiling (3S,4R)-3-fluoro-3-methylpiperidin-4-ol.
Protocol A: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)
Due to the potential solubility limits of the neutral free base, a cosolvent extrapolation method is required.
-
Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C. Prepare a background electrolyte of 0.15 M KCl to maintain constant ionic strength.
-
Sample Preparation: Dissolve 2-3 mg of the (3S,4R)-3-fluoro-3-methylpiperidin-4-ol hydrochloride salt in varying ratios of methanol/water (e.g., 20%, 30%, 40%, 50% MeOH by volume) containing 0.15 M KCl.
-
Titration: Under a nitrogen atmosphere (to prevent
absorption), titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M KOH. -
Data Analysis & Self-Validation: Generate a Bjerrum plot (average number of bound protons vs. pH). The curve must exhibit a symmetrical sigmoidal shape. Plot the apparent pKa values against the dielectric constant of the cosolvent mixtures.
-
Extrapolation: Use the Yasuda-Shedlovsky equation to extrapolate the linear regression to 0% cosolvent, yielding the true aqueous pKa.
Protocol B: High-Throughput LogD (pH 7.4) via Shake-Flask LC-MS/MS
This protocol avoids the inaccuracies of UV-based detection by utilizing mass spectrometry, which is critical for compounds lacking strong chromophores.
-
Phase Saturation: Vigorously stir 1-octanol and 50 mM phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation.
-
Equilibration: Add 1 mg of the analyte to a glass vial containing 1 mL of the saturated buffer and 1 mL of the saturated octanol. Shake mechanically at 25 °C for 60 minutes.
-
Phase Separation (Critical Step): Centrifuge the vials at 3000g for 15 minutes. Causality: Shaking generates microemulsions of octanol in water, which artificially inflate the aqueous concentration. Centrifugation breaks these emulsions, ensuring a true thermodynamic phase boundary.
-
Quantification: Carefully sample the octanol and aqueous layers using separate syringes to avoid cross-contamination. Dilute appropriately and analyze via LC-MS/MS (MRM mode targeting the specific mass transition of the compound).
-
Self-Validation (Mass Balance): Calculate the total moles recovered in both phases. The assay is only valid if the mass balance is >95% of the initial input. Calculate
.
Self-validating experimental workflow for determining pKa and LogD.
Conclusion
The (3S,4R)-3-fluoro-3-methylpiperidin-4-ol scaffold represents a triumph of rational physical organic chemistry applied to drug design. By combining the stereoelectronics of the fluorine gauche effect with precise inductive pKa modulation and metabolic shielding, this building block allows medicinal chemists to rescue poorly permeable or rapidly metabolized piperidine-containing leads. Rigorous experimental validation of these properties ensures that the theoretical benefits of fluorination translate directly into improved in vivo efficacy.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[Link]
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Yerien, D. E., Bonesi, S., & Postigo, A. (2016). Fluorination Methods in Drug Discovery. Organic & Biomolecular Chemistry, 14(35), 8398–8427.[Link]
-
Han, J., Remete, A. M., Dobson, L. S., Kiss, L., Izawa, K., Moriwaki, H., Soloshonok, V. A., & O'Hagan, D. (2020). Next Generation Organofluorine Containing Blockbuster Drugs. Journal of Fluorine Chemistry, 239, 109639.[Link]
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The Conformational Architecture of 3-Fluoro-3-Methylpiperidine Derivatives: A Technical Guide for Drug Design
Abstract The strategic incorporation of fluorine into saturated N-heterocycles has revolutionized modern medicinal chemistry. Among these privileged scaffolds, 3-fluoro-3-methylpiperidine represents a masterclass in conformational engineering. By pitting steric bulk against stereoelectronic preferences, this geminally disubstituted ring achieves a highly rigid, "conformationally locked" state without the need for bulky bridging atoms. This whitepaper provides an in-depth mechanistic analysis of its conformational behavior, a self-validating experimental protocol for its characterization, and its direct applications in contemporary drug discovery.
The Mechanistic Basis of Conformational Locking
In mono-substituted piperidines, substituents generally prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, the introduction of a highly electronegative fluorine atom disrupts this classical paradigm. To understand the conformational rigidity of 3-fluoro-3-methylpiperidine, we must analyze the causality behind the competing forces at the C3 position.
1.1. The Equatorial-Methyl Steric Mandate
The methyl group is sterically demanding, possessing a cyclohexane A-value of approximately 1.7 kcal/mol. If forced into the axial position, the methyl protons suffer severe 1,3-diaxial repulsions with the axial protons at the C1 and C5 positions. Consequently, the methyl group exerts a dominant thermodynamic pressure to occupy the equatorial vector.
1.2. The Origin of the Axial-Fluorine Preference
Counterintuitively, fluorine in a piperidine ring exhibits a strong preference for the axial position. This phenomenon, often termed the "axial-F preference," is driven by a triad of stereoelectronic and electrostatic forces :
-
Hyperconjugation (
): When fluorine is axial, the low-lying antibonding orbital of the C-F bond is perfectly aligned antiperiplanar to the adjacent axial C-H bonds. This allows for optimal electron density donation, stabilizing the conformer. -
Charge-Dipole Minimization: The highly polarized C-F bond creates a strong local dipole. Placing the fluorine axially often opposes the dipole generated by the endocyclic nitrogen lone pair, minimizing the overall molecular dipole moment and reducing electrostatic penalty in non-polar environments .
-
The Gauche Effect: Fluorine prefers to adopt a gauche relationship relative to the highly polarized C-N bond, a state naturally achieved in the axial orientation.
1.3. Synergistic Stabilization
In 3-fluoro-3-methylpiperidine, the steric demands of the methyl group and the stereoelectronic demands of the fluorine atom do not compete—they synergize. The methyl group forces itself equatorial, which simultaneously forces the fluorine into its preferred axial position. This results in a highly biased conformational equilibrium (Figure 1).
Fig 1: Conformational equilibrium of 3-fluoro-3-methylpiperidine highlighting the Axial-F preference.
Quantitative Conformational Data
The thermodynamic bias of this system can be quantified through free energy differences (
| Parameter | Axial-F / Equatorial-Me (Dominant) | Equatorial-F / Axial-Me (Trace) | Causality / Mechanistic Significance |
| Relative Free Energy ( | 0.0 kcal/mol (Global Minimum) | > +2.0 kcal/mol | Driven by Me steric avoidance (~1.7 kcal/mol) + F axial preference (~0.5 kcal/mol) . |
| ~10 - 15 Hz (Gauche) | > 25 Hz (Trans-diaxial) | Axial F is gauche to adjacent axial/equatorial protons, reducing the scalar coupling constant. | |
| Dipole Moment ( | Minimized | Maximized | Axial C-F bond opposes the C-N dipole, minimizing overall molecular electrostatic penalty. |
| Orbital Overlap | Maximized ( | Minimized | Anti-periplanar alignment of axial C-H bonds with the axial C-F |
Experimental Protocol: Self-Validating NMR & DFT Workflow
To rigorously characterize the conformation of a novel 3-fluoro-3-methylpiperidine derivative, scientists must employ a self-validating system. This protocol pairs empirical Variable Temperature NMR (VT-NMR) with theoretical Density Functional Theory (DFT) calculations. The system is "self-validating" because the theoretical Boltzmann distribution derived from DFT must perfectly mirror the population dynamics integrated from the VT-NMR spectra .
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15-20 mg of the 3-fluoro-3-methylpiperidine derivative (e.g., HCl salt) in 0.6 mL of an isotopically pure solvent. Use
to probe gas-phase-like intrinsic preferences, and or to probe the impact of aqueous solvation and hydrogen bonding on the C-F dipole. -
Variable Temperature NMR (VT-NMR): Acquire
, , and spectra starting at 298K. Gradually lower the temperature to 150K (using if needed for freezing point depression). Causality: Lowering the temperature slows the kinetic rate of ring inversion, dropping it below the NMR timescale. This prevents signal averaging and allows for the distinct observation of individual conformers. -
Spectral Deconvolution & Coupling Extraction: Isolate the
signal and extract the coupling constants. A coupling constant of ~12 Hz confirms a gauche relationship (Axial-F), whereas a >25 Hz coupling would indicate a trans-diaxial relationship (Equatorial-F). -
DFT Computational Modeling: Concurrently, optimize the geometries of both conformers using a high-level DFT functional (e.g., M06-2X/def2-QZVPP). Apply a Polarizable Continuum Model (PCM) matching the NMR solvent. Causality: The M06-2X functional is specifically parameterized to capture non-covalent interactions and hyperconjugation, which are the primary drivers of the axial-F preference.
-
Cross-Validation: Calculate the theoretical population ratio using the Boltzmann equation based on the DFT
values. Compare this ratio to the empirical integration of the VT-NMR peaks. A match validates the conformational assignment.
Fig 2: Self-validating workflow integrating empirical NMR data with theoretical DFT modeling.
Applications in Modern Drug Discovery
The ability to lock a piperidine ring into a single, predictable conformation has profound implications for pharmacokinetics and target binding.
-
Reducing Entropic Penalty: When a flexible molecule binds to a protein target, it loses conformational degrees of freedom, resulting in an entropic penalty (
). Because 3-fluoro-3-methylpiperidine is pre-organized into a single rigid chair conformation, this entropic penalty is bypassed, often resulting in a logarithmic increase in binding affinity ( ). -
Metabolic Shielding: The geminal substitution at C3 blocks cytochrome P450-mediated oxidation at a classically vulnerable site on the piperidine ring.
-
Clinical Implementations: This specific scaffold is currently being heavily leveraged in the development of next-generation immunotherapies. For example, 3-fluoro-3-methylpiperidine derivatives are critical structural components in novel Cbl-b inhibitors [[1]](). By locking the conformation of the inhibitor, drug developers have successfully modulated the ubiquitin-proteasome pathway, preventing T-cell exhaustion and enhancing the efficacy of cancer vaccines .
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 26(28), 6141-6146. Available at:[Link]
-
Hunter, L., & Linclau, B. (2015). Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry, 11, 27. Available at:[Link]
- US Patent 11,951,133 B2. (2024). 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof. Google Patents.
- US Patent 11,464,802 B2. (2022). 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof. Google Patents.
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Introduction: The Strategic Convergence of Fluorine and the Piperidine Scaffold
An In-Depth Technical Guide to the Role of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine ring stands as the most prevalent saturated N-heterocyclic scaffold found in FDA-approved pharmaceuticals.[1] Its ubiquity stems from its ability to serve as a versatile, three-dimensional framework that can effectively orient functional groups to interact with biological targets while often conferring favorable physicochemical properties. Parallel to the dominance of this scaffold, fluorine has emerged as a "magical element" in medicinal chemistry.[2][3] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and basicity (pKa).[3][4]
The convergence of these two pillars of drug design—the piperidine core and fluorine substitution—has given rise to a powerful class of building blocks: the fluorinated piperidines.[5] These structures are not mere combinations of their parts; they offer synergistic benefits that address complex challenges in drug development, from reducing off-target toxicity to enhancing potency.[1][6] This guide focuses on a specific, stereochemically defined entity within this class: This compound . We will dissect the nuanced roles of its constituent parts—the syn-relationship between the fluorine and hydroxyl groups, the defined stereocenters, and the methyl substitution—to understand its value as a sophisticated pharmacophore for researchers, scientists, and drug development professionals.
Pillar 1: Modulation of Core Physicochemical and Pharmacokinetic Properties
The precise arrangement of the fluorine, methyl, and hydroxyl groups on the piperidine ring of this compound imparts a unique set of properties that medicinal chemists can leverage to overcome common drug development hurdles.
Fine-Tuning Basicity (pKa) to Mitigate Cardiovascular Risk
A primary challenge with amine-containing molecules is their potential interaction with the hERG potassium ion channel, which can lead to significant cardiovascular toxicity.[1] This off-target activity is often linked to the basicity of the nitrogen atom. The introduction of a highly electronegative fluorine atom vicinal to the piperidine nitrogen serves to lower its pKa by withdrawing electron density.[1][6] This reduction in basicity can disrupt the key interactions required for hERG channel binding, thereby enhancing the cardiovascular safety profile of a drug candidate.[1] The stereochemical orientation of the C-F bond relative to the nitrogen lone pair is critical; for instance, an axial fluorine can result in a different pKa compared to an equatorial one, allowing for precise modulation.[1]
Enforcing Bioactive Conformation and Enhancing Potency
The substitution pattern of this compound introduces conformational rigidity. The gauche effect between the electronegative fluorine and the adjacent oxygen of the hydroxyl group, along with steric interactions from the methyl group, can "lock" the piperidine ring into a preferred chair conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, as the molecule does not need to expend as much energy to adopt its bioactive shape. This principle has been shown to improve potency, as demonstrated in serotonin transporter inhibitors where a β-fluoropiperidine stabilized the active conformation.[2]
Blocking Metabolic "Soft Spots" for Improved Stability
Cytochrome P450 (CYP) enzymes are a major source of drug metabolism, often through oxidation of susceptible C-H bonds.[2] Fluorine substitution is a classic strategy to block these metabolic "soft spots."[2][3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative cleavage. By placing a fluorine atom at a position vulnerable to hydroxylation, medicinal chemists can prevent metabolic degradation, thereby extending the in-vivo half-life and improving the pharmacokinetic profile of a drug candidate.[2]
Pillar 2: Synthetic Accessibility and Strategic Implementation
The synthesis of stereochemically defined fluorinated piperidines is a non-trivial challenge that has spurred significant innovation in synthetic methodology.[1][5] Direct stereoselective fluorination is often difficult, leading chemists to develop more sophisticated strategies.
Key Synthetic Strategies
Several powerful approaches have been developed by industrial and academic labs to access these valuable building blocks:[1][7]
-
Asymmetric Hydrogenation: This method often starts with a substituted pyridine, which is activated and then partially reduced to form a fluoro-enamide intermediate. A chiral transition-metal catalyst (e.g., Rhodium-based) is then used to perform an asymmetric hydrogenation, setting the desired stereocenters.[1]
-
Enzymatic Dynamic Asymmetric Transamination: Leveraging the high stereoselectivity of enzymes, this approach uses a transaminase to convert a prochiral fluoroketone into the desired chiral amino-alcohol with high diastereomeric and enantiomeric purity.[1]
-
Dearomatization-Hydrogenation: A powerful modern method involves the direct dearomatization of a fluorinated pyridine derivative, followed by a diastereoselective hydrogenation to install the hydrogen atoms on one face of the ring, yielding all-cis-(multi)fluorinated piperidines.[1][5]
Illustrative Synthetic Workflow: Asymmetric Hydrogenation Approach
The following diagram outlines a generalized workflow for synthesizing a syn-fluoropiperidinol, a structure closely related to the topic molecule, based on methodologies developed for CGRP receptor antagonists.[1]
Caption: Generalized workflow for the synthesis of a stereodefined fluoropiperidinol.
Pillar 3: Field-Proven Applications and Structure-Activity Insights
While this compound is a specific building block, the principles it embodies are validated in several advanced drug discovery programs. The syn-3-fluoro-4-amino/hydroxy piperidine motif is a privileged pharmacophore.
Case Study: Overcoming P-gp Efflux in Kinesin Spindle Protein (KSP) Inhibitors
A landmark example from Merck highlights the power of this scaffold.[1] Their initial KSP inhibitor was a potent P-glycoprotein (P-gp) efflux substrate, limiting its efficacy. Structure-activity relationship (SAR) studies revealed that introducing an axial fluorine atom onto the piperidine ring modulated the nitrogen's pKa into an optimal range of 7.5-8.0. This change disrupted recognition by the P-gp transporter, leading to the identification of the clinical candidate MK-0731. The equatorial fluorine isomer was significantly less effective, underscoring the critical importance of stereochemistry.[1]
Case Study: Enabling CGRP Receptor Antagonists for Migraine
In the development of calcitonin gene-related peptide (CGRP) receptor antagonists for treating migraine, a syn-fluoro-piperidine pharmacophore was identified as a key component for preclinical candidates.[1] This demonstrates the scaffold's utility in providing the necessary vectoral orientation and physicochemical properties for high-affinity binding to complex G-protein coupled receptors.
Data Summary: Impact of Fluorination on Piperidine Properties
The following table summarizes the qualitative effects of incorporating a fluorine atom onto a piperidine ring, as exemplified by the this compound scaffold.
| Property | Effect of Fluorine Substitution | Rationale / Consequence |
| Basicity (pKa) | Decreased | Inductive electron withdrawal by fluorine reduces the basicity of the piperidine nitrogen.[1][6] |
| hERG Affinity | Generally Decreased | Lowered pKa disrupts key interactions with the hERG channel, improving cardiovascular safety.[1] |
| Metabolic Stability | Increased | The strong C-F bond blocks sites of CYP-mediated oxidative metabolism.[2][3] |
| Lipophilicity (logP) | Subtly Modulated | Can increase or decrease depending on the molecular context, affecting permeability and solubility.[2] |
| Conformational Rigidity | Increased | Steric and electronic effects "lock" the ring, pre-organizing it for target binding and improving potency.[2][8] |
| Binding Affinity | Potentially Increased | Can enhance affinity through favorable electrostatic interactions or by enforcing a bioactive conformation.[3] |
Conclusion and Future Outlook
The this compound scaffold is more than a simple building block; it is a highly engineered tool for modern medicinal chemistry. By strategically combining the robust three-dimensionality of the piperidine ring with the unique electronic properties of fluorine in a stereochemically defined manner, it provides a pre-validated solution to several critical drug design challenges. It allows for the fine-tuning of pKa to mitigate hERG risk, the enhancement of metabolic stability to improve pharmacokinetics, and the enforcement of bioactive conformations to increase potency. As drug discovery continues to tackle increasingly complex biological targets, the rational design and application of sophisticated, multi-functional scaffolds like fluorinated piperidines will remain an indispensable strategy for developing the next generation of safer and more effective medicines.[3][5]
References
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]
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Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. PubMed. Available at: [Link]
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On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Available at: [Link]
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Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. Available at: [Link]
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Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
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ChemInform Abstract: Synthesis and Biological Evaluation of Novel Piperidin-4-ol Derivatives. ResearchGate. Available at: [Link]
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The conformational preferences of cis-3-fluoro-4-methylpiperidine (3) and its TFA-(A), HCl-(B), and NH-(C)- analogues. ResearchGate. Available at: [Link]
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The Strategic Impact of 3-Fluoro Substitution on Piperidine Basicity and pKa: A Technical Guide for Lead Optimization
Executive Summary
In medicinal chemistry, the piperidine ring is a highly privileged scaffold, yet its intrinsic basicity often presents severe pharmacokinetic and toxicological bottlenecks. As a Senior Application Scientist, I approach lead optimization not merely as a synthetic exercise, but as a multi-parameter balancing act governed by strict physical chemistry principles. This whitepaper provides an in-depth technical analysis of how 3-fluoro substitution modulates piperidine basicity. By dissecting the causality between inductive electron withdrawal, conformational charge-dipole stabilization, and macroscopic pKa shifts, this guide establishes a self-validating framework for engineering optimal amine basicity in drug design.
The Basicity Challenge in Piperidine Scaffolds
Unsubstituted piperidine exhibits a pKa of approximately 11.2. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that the amine exists almost exclusively (>99.9%) in its protonated, cationic state.
While ionization is beneficial for aqueous solubility, excessive basicity introduces two critical liabilities:
-
Poor Passive Permeability: The lack of a neutral species severely restricts passive diffusion across lipophilic cell membranes, limiting oral bioavailability.
-
hERG Cardiotoxicity: Highly basic amines are notorious for engaging in strong
-cation interactions with aromatic residues (Tyr652, Phe656) within the central cavity of the hERG potassium channel, leading to off-target cardiotoxicity.
To mitigate these risks, structural modifications must lower the pKa into the optimal range of 7.5–9.0, increasing the fraction of the neutral species without adding excessive lipophilic bulk.
Mechanistic Causality: Inductive Effects vs. Conformational Dynamics
The introduction of a fluorine atom—the most electronegative element—at the 3-position (
The Inductive Baseline
Fluorine exerts a strong through-bond electron-withdrawing effect, pulling electron density away from the nitrogen lone pair and destabilizing the protonated state. According to classic predictive models derived from acyclic aliphatic amines, an equatorial 3-fluoro substituent should decrease the piperidine pKa by approximately 2.3 units. This purely inductive model predicts a pKa of ~8.8 for 3-fluoropiperidine.
The Axial Preference and Charge-Dipole Stabilization
Despite the inductive prediction, the experimentally measured pKa of 3-fluoropiperidine is 9.3 1. The causality behind this 0.5-unit deviation lies in the conformational preference of the protonated state.
As established by Lankin, Snyder, and co-workers 2 and further validated by quantum theory of atoms in molecules (QTAIM) analysis 3, protonated 3-fluoropiperidine exists almost exclusively in a chair conformation where the fluorine atom occupies the axial position.
The Causality: In the axial orientation, the dipole of the highly polar C–F bond is aligned antiparallel to the dipole of the H–N⁺ bond. This spatial arrangement creates a powerful electrostatic attraction (a charge-dipole interaction) between the electronegative fluorine and the positively charged nitrogen. This interaction thermodynamically stabilizes the protonated state. Because the cation is stabilized, the molecule is less willing to donate its proton, resulting in a higher pKa (9.3) than predicted by inductive effects alone. Upon deprotonation to the free base, this electrostatic stabilization is lost, and the fluorine atom reverts to the sterically favored equatorial position.
Caption: Logical workflow of piperidine basicity modulation via 3-fluoro substitution.
Quantitative Physicochemical Data
The position of the fluorine atom dictates the magnitude of the pKa shift due to the distance-dependent nature of inductive effects and the geometric constraints of charge-dipole interactions.
| Compound | Substitution Position | Protonated Conformation | Measured pKa | |
| Piperidine | None | N/A | 11.2 | 0.0 |
| 4-Fluoropiperidine | Equatorial | 9.4 | -1.8 | |
| 3-Fluoropiperidine | Axial | 9.3 | -1.9 |
Data synthesized from Morgenthaler et al. demonstrating the non-linear impact of fluorine positioning on macroscopic basicity.
Self-Validating Experimental Workflows
In rigorous drug development, a pKa value is merely a thermodynamic endpoint. Without confirming the structural conformation that dictates it, the mechanistic causality remains an assumption. The following protocols form a self-validating system : potentiometric data establishes the macroscopic pKa, while orthogonal NMR analysis validates the microscopic conformational state responsible for the measurement.
Protocol 1: Potentiometric pKa Determination
Causality of Choice: Potentiometry is selected over UV-metric methods because aliphatic piperidines lack a strong chromophore that shifts absorbance upon ionization.
-
Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C to eliminate thermodynamic variance.
-
Sample Preparation: Dissolve the 3-fluoropiperidine analyte in a minimal volume of DMSO to create a 10 mM stock, ensuring complete dissolution before aqueous introduction.
-
Titration: Introduce the stock into a 0.15 M KCl aqueous background (to maintain constant ionic strength, mimicking physiological osmolarity). Titrate with standardized 0.1 M NaOH from pH 2.0 to 12.0 under an inert argon atmosphere to prevent CO₂ absorption, which would artificially lower the pH.
-
Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH) to mathematically extract the thermodynamic pKa.
Protocol 2: Orthogonal NMR Conformational Validation
Causality of Choice: 1H/19F NMR directly observes the charge-dipole stabilization in the protonated state, proving that the 9.3 pKa is a result of the axial preference, not a failure of the inductive model.
-
Sample Preparation: Prepare the 3-fluoropiperidine hydrochloride salt in D₂O. The use of D₂O is critical as it mimics the aqueous environment of the potentiometric titration while providing the necessary deuterium lock for NMR.
-
Acquisition: Acquire 1D ¹H, ¹⁹F, and 2D NOESY spectra at 25 °C.
-
Coupling Constant Analysis: Extract the ³J(H,F) and ³J(H,H) scalar coupling constants. An axial fluorine will exhibit small equatorial-axial coupling constants (typically <5 Hz) with adjacent protons. Conversely, an equatorial fluorine would show large trans-diaxial couplings (>10 Hz).
-
Self-Validation Check: Correlate the NMR-derived axial population percentage with the potentiometric pKa deviation. The dominant presence of the axial conformer self-validates the charge-dipole stabilization mechanism observed in Protocol 1.
Caption: Self-validating experimental workflow for pKa determination and conformation.
Conclusion
The substitution of a 3-fluoro group onto a piperidine ring is a highly effective method for tuning amine basicity. By lowering the pKa from 11.2 to 9.3, medicinal chemists can exponentially increase the fraction of neutral species at physiological pH, thereby enhancing passive membrane permeability and mitigating hERG-mediated cardiotoxicity. However, as demonstrated by the self-validating workflows above, this pKa shift is not strictly inductive; it is heavily buffered by the charge-dipole stabilization of the axial fluorine conformer. Understanding this causality is paramount for accurate predictive modeling in lead optimization.
References
- Source: ChemMedChem (via Benchchem)
- Source: Chemistry - A European Journal (via NIH)
- Source: ACS Omega (via ACS Publications)
Sources
The Fluorine Code: Structural Biology Applications of Chiral Fluorinated Piperidines
Topic: Structural Biology Applications of Chiral Fluorinated Piperidines Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists
Executive Summary: Beyond Bioisosterism
In modern drug discovery, the incorporation of fluorine into piperidine scaffolds has evolved from simple metabolic blocking to a sophisticated tool for conformational engineering .[1] Chiral fluorinated piperidines are not merely lipophilic bioisosteres; they are structural levers.[1] By exploiting the stereoelectronic effects of fluorine—specifically the gauche effect and charge-dipole interactions—researchers can "lock" ligand conformations to match protein binding pockets, modulate
This guide details the mechanistic principles, application strategies, and experimental protocols for deploying chiral fluorinated piperidines in structural biology and Structure-Based Drug Design (SBDD).
Mechanistic Core: The Stereoelectronic Landscape
The utility of fluorinated piperidines in structural biology rests on two pillars: Conformational Control and
The "Protonation Switch" and Conformational Locking
Unlike acyclic systems where the fluorine gauche effect is omnipresent, the piperidine ring exhibits a state-dependent conformational preference.
-
Neutral State: In neutral 3-fluoropiperidine, the gauche effect (hyperconjugation
) competes with steric repulsion and dipole minimization. Consequently, the energy difference between axial and equatorial conformers is often negligible ( ).[1] -
Protonated State (The Biological State): Upon protonation (forming the piperidinium ion), the landscape shifts dramatically. The Charge-Dipole Interaction becomes dominant.[1]
Expert Insight: When designing a ligand for a deep, hydrophobic pocket that requires a compact shape, placing a fluorine at the C3 position (cis to the amine) allows you to "pre-organize" the ligand into an axial conformation upon protonation, reducing the entropic penalty of binding.
Tuning: The Vector of Basicity
Fluorine is highly electronegative, exerting a strong inductive effect (
-
Axial Fluorine: Closer proximity to the nitrogen lone pair (through space) but often results in a higher
compared to the equatorial isomer due to the stabilization of the protonated form via the charge-dipole interaction described above.[2] -
Equatorial Fluorine: Typically results in a lower
as the stabilizing interaction is absent.[1]
Data Summary: Impact of Fluorination on Piperidine
| Scaffold Structure | Configuration | Structural Utility | ||
| Piperidine | N/A | ~11.0 | 0 | Baseline |
| 3-Fluoro-piperidine | cis (Axial F) | ~8.4 | -2.6 | Balances solubility/permeability; hERG avoidance. |
| 3-Fluoro-piperidine | trans (Eq F) | ~7.8 | -3.2 | Max basicity reduction; CNS penetration. |
| 3,3-Difluoro-piperidine | Geminal | ~7.0 | -4.0 | Neutral at phys pH; Metabolic block. |
Visualization: The Conformational Energy Landscape
The following diagram illustrates the energy barrier and equilibrium shift induced by protonation in 3-fluoropiperidine.
Figure 1: The "Protonation Switch." In the physiological state, the ammonium-fluorine dipole interaction strongly biases the ring toward the axial conformation, allowing for structural pre-organization.
Applications in Structure-Based Drug Design (SBDD)
Case Study: Kinesin Spindle Protein (KSP) Inhibitors
A landmark example of chiral fluorinated piperidines in action is the development of MK-0731 by Merck.[1][2]
-
The Problem: The lead compound had a piperidine ring that was a substrate for the P-gp efflux pump, limiting oral bioavailability.
-
The Structural Solution: Introducing a fluorine atom at the C3 position.[1][3][4]
-
The (3R,4S)-3-fluoropiperidine (cis/axial) analog maintained the necessary basicity (
~7.6) for target binding while reducing P-gp efflux. -
The trans-isomer (equatorial) dropped the
too low ( ~6.6), losing potency. -
Result: The axial fluorine locked the conformation to match the KSP binding pocket and optimized the physicochemical profile.
-
F-NMR: The High-Fidelity Structural Probe
Because
-
Chemical Shift Anisotropy (CSA): The
F chemical shift is exquisitely sensitive to the local electrostatic environment.[1] A shift of >0.5 ppm upon protein addition indicates specific binding.[1] -
Slow Exchange: High-affinity ligands often exhibit slow exchange on the NMR timescale, allowing the observation of distinct "bound" and "free" peaks.
Experimental Protocol: F-NMR Fragment Screening
This protocol describes a self-validating workflow for screening fluorinated piperidine fragments against a target protein to identify binders and validate binding modes.[1]
Reagents & Setup
-
Protein: Purified target protein (>95% purity), concentrated to 20-50 µM in NMR buffer.
-
Ligand Library: Chiral fluorinated piperidines (e.g., 3-F, 4-F, 3,3-difluoro), 500 mM stocks in
-DMSO. -
Buffer: 50 mM Phosphate/Tris, 100 mM NaCl, 10%
, pH 7.[1]4. Crucial: Avoid fluorinated buffers or surfactants.[1] -
Internal Standard: Trifluoroacetic acid (TFA) or fluorobenzene (in a capillary insert) for chemical shift referencing.
Workflow Step-by-Step
Step 1: The "Spy" Control (Quality Assurance)
Before adding protein, acquire a 1D
-
Validation: Ensure no signal overlap.[1] Peaks should be sharp (linewidth < 2 Hz).
-
T1 Measurement: Measure longitudinal relaxation time (
).[1] Fluorine values are typically 0.5–2.0 s.[1] Set relaxation delay ( ) to (approx 5s) for quantitative integration.
Step 2: Protein Titration (The Experiment)
-
Prepare a sample with 20 µM Protein + 400 µM Ligand (20:1 ratio).[1]
-
Acquire 1D
F spectrum (proton-decoupled).[1] -
Observation: Look for three indicators:
-
Line Broadening: The bound ligand adopts the correlation time (
) of the protein, causing rapid transverse relaxation ( decrease) Broad peaks. -
Chemical Shift Perturbation (CSP): Change in
indicates a change in electronic environment (binding pocket).[1] -
Signal Attenuation: In fast exchange, the peak may broaden into the baseline.[1]
-
Step 3: Competition Assay (Specificity Check) To prove the interaction is specific (active site vs. non-specific sticking):
-
Add a known high-affinity non-fluorinated inhibitor (1:1 with protein).[1]
-
Result: If the fluorinated fragment is displaced, the sharp "free" ligand signal should reappear/sharpen.[1]
-
Self-Validation: If the signal remains broad, the fragment binds to a different site or aggregates (non-specific).[1]
Visualization: F-NMR Screening Logic
Figure 2: Logic flow for validating fragment hits using Ligand-Observed
Synthesis Note: Accessing the Chiral Synthons
For structural studies, enantiopurity is non-negotiable.[1] The current "gold standard" for accessing chiral fluorinated piperidines is Rhodium-catalyzed asymmetric hydrogenation .[1]
-
Precursor: Fluoropyridines (cheap, abundant).[1]
-
Method: Partial reduction to the fluoroenamide, followed by Rh-catalyzed hydrogenation.[2]
-
Catalyst System:
with chiral ferrocenyl ligands (e.g., Walphos).[1] -
Yield/ee: Typically >90% yield and >99% ee.[1] This route avoids the difficult separation of diastereomers often seen in direct fluorination of piperidines.[1][2]
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Cox, C. D., et al. (2008).[1] Kinesin Spindle Protein (KSP) Inhibitors.[1] Part 1: The Design of MK-0731. Bioorganic & Medicinal Chemistry Letters, 18(16), 4548-4551.[1] Link
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
-
Dalvit, C., et al. (2002).[1] Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 124(26), 7702-7709. Link[1]
-
Glorius, F., et al. (2017).[1] Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes.[2] Science, 357(6354), 908-912.[1] Link[1]
-
Baruch S. Blumberg Institute. (2025).[1] A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Link
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
fluorine gauche effect in (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol
An in-depth technical analysis of the stereoelectronic forces governing the conformational landscape of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol, designed for researchers and drug development professionals.
Executive Summary
The strategic incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Beyond simply modulating lipophilicity and metabolic stability, fluorine exerts profound stereoelectronic effects that can dictate the three-dimensional architecture of a molecule[1],[2]. This whitepaper provides a rigorous analysis of the fluorine gauche effect within a specific, highly functionalized scaffold: This compound . By dissecting the synergistic interplay of hyperconjugation, electrostatic interactions, and steric relief, we establish a comprehensive framework for understanding and validating conformational locking in rational drug design.
The Architecture of Conformational Control
The Fluorine Gauche Effect (FGE)
The fluorine gauche effect is a counter-intuitive stereoelectronic phenomenon where a highly electronegative fluorine atom prefers a gauche orientation (dihedral angle ~60°) relative to an adjacent electronegative group, defying classical steric repulsion models[3],[4]. In the vicinal fluoro-alcohol system of this compound, this effect is driven by hyperconjugation .
Due to the extreme electronegativity of fluorine, the
The Axial-Fluorine Preference in Piperidines
In addition to the FGE, fluorinated piperidines exhibit a distinct stereoelectronic preference for placing the fluorine atom in an axial position[5]. This is driven by two primary forces:
-
Dipole Minimization: In the neutral amine state, an axial fluorine minimizes the overall molecular dipole moment compared to its equatorial counterpart.
-
Charge-Dipole Interactions: Upon protonation of the piperidine nitrogen at physiological pH, a strong electrostatic attraction (
) heavily stabilizes the axial fluorine conformer[5].
Synergistic Locking in the (3S,4R) Isomer
The absolute configuration of this compound dictates a cis relationship between the C3-fluorine and the C4-hydroxyl group (both occupy the "up" face of the ring). In a standard 6-membered chair, cis-1,2 substituents must adopt an axial-equatorial arrangement. This creates a binary conformational equilibrium:
-
Conformer A: F(axial), CH3(equatorial), OH(equatorial).
-
Conformer B: F(equatorial), CH3(axial), OH(axial).
Conformer A is overwhelmingly favored. It perfectly satisfies the stereoelectronic demands of the FGE (F and OH are gauche) and the axial-F preference, while simultaneously providing massive steric relief by placing the bulky methyl and hydroxyl groups in the spacious equatorial positions. This perfect storm of forces results in a highly rigid, conformationally locked scaffold.
Caption: Logic diagram illustrating the stereoelectronic and steric forces driving the conformational equilibrium.
Experimental Methodologies for Conformational Validation
To empirically prove this conformational lock, researchers must deploy a self-validating analytical workflow. The following NMR protocol is designed with internal orthogonal checks to ensure absolute structural certainty without relying solely on computational models.
Caption: Step-by-step self-validating experimental workflow for elucidating fluorinated piperidine conformations.
Protocol: Self-Validating Multinuclear NMR Elucidation
Step 1: Matrix-Dependent Sample Preparation Causality: To isolate the charge-dipole contribution from hyperconjugation, the sample must be analyzed in both neutral and protonated states[5].
-
Sample A (Neutral): Dissolve 15 mg of the compound in 0.6 mL
. -
Sample B (Protonated): Dissolve 15 mg of the compound in 0.6 mL
treated with 1 eq to generate the piperidinium salt.
Step 2: 1D and 2D Spectral Acquisition
-
Acquire
, , and 1D spectra. -
Acquire
COSY and HSQC to unambiguously assign the C4 methine proton (H4) and the C5 methylene protons.
Step 3: Karplus Analysis of Scalar Couplings (The Internal Check)
Causality: Scalar coupling constants (
-
Extract
: In Conformer A, H4 is axial and H5ax is axial, resulting in an antiperiplanar relationship (~180°). The coupling must be large (10-12 Hz). If the value is small (<5 Hz), the system is not in Conformer A. -
Extract
: In Conformer A, H4(axial) and F3(axial) are also antiperiplanar. This will yield a uniquely large heteronuclear coupling constant ( Hz). -
Self-Validation: The simultaneous presence of a large
and a large mathematically forces the F and OH groups into a gauche relationship, definitively proving the FGE and the axial-F preference.
Step 4: Spatial Validation via NOESY
-
Acquire a 2D NOESY spectrum. Look for cross-relaxation between the C3-methyl protons and the H5-axial proton. In Conformer A, the equatorial methyl group is too distant from H5ax to show a strong NOE. The absence of this signal self-validates the steric relief hypothesis.
Quantitative Conformational Data
The following table summarizes the theoretical thermodynamic and NMR parameters that define the conformational landscape of this molecule, serving as a reference for spectral benchmarking.
Table 1: Thermodynamic and NMR Parameters for this compound
| Parameter | Conformer A (F-ax, CH3-eq, OH-eq) | Conformer B (F-eq, CH3-ax, OH-ax) | Dominant Driving Force |
| Relative Free Energy ( | 0.0 kcal/mol (Global Minimum) | > +4.5 kcal/mol | Steric relief + FGE + Axial-F effect |
| Dihedral Angle (F-C3-C4-OH) | ~60° (Gauche) | ~60° (Gauche) | Hyperconjugation ( |
| Predicted | 15 - 25 Hz (Antiperiplanar) | 2 - 5 Hz (Gauche) | Orbital overlap (Karplus) |
| Predicted | 10 - 12 Hz (Diaxial) | 2 - 4 Hz (Equatorial-Axial) | Orbital overlap (Karplus) |
| Charge-Dipole Stabilization | High (in protonated state) | Low | Electrostatic attraction ( |
Implications for Pharmacokinetics and Target Binding
The conformational locking of this compound has profound downstream implications for drug development:
-
Entropic Optimization: By pre-organizing the molecule into a single, rigid conformation, the entropic penalty typically associated with binding to a target protein is drastically reduced, leading to higher binding affinities.
-
Basicity Modulation: The highly electronegative fluorine atom inductively lowers the
of the adjacent piperidine nitrogen. This increases the fraction of the neutral species at physiological pH, significantly enhancing passive membrane permeability and oral bioavailability[5],[2]. -
Vectorial Hydrogen Bonding: The rigid equatorial positioning of the C4-hydroxyl group provides a predictable, highly accessible vector for hydrogen bonding within a kinase or receptor active site.
References
- Source: Israel Journal of Chemistry (via ResearchGate)
- Source: Angewandte Chemie (via NIH/PMC)
- Source: Accounts of Chemical Research (ACS Publications)
- Accessing (Multi)
- Gauche Effect Source: Wikipedia URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gauche effect - Wikipedia [en.wikipedia.org]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
(3S,4R)-3-Fluoro-3-methyl-piperidin-4-ol: A Precision Bioisostere for Pharmacophore Optimization
Executive Summary: The Structural Imperative
In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it often suffers from metabolic liability (cytochrome P450 oxidation at C3/C5) and high basicity (
(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol represents a "precision bioisostere" designed to solve these specific attrition points. By introducing a geminal fluorine-methyl pair at C3 and a hydroxyl group at C4, this scaffold achieves three critical objectives:
-
pKa Modulation: The
-fluorine inductively destabilizes the protonated amine, lowering to the physiological range (7.5–8.5). -
Conformational Locking: The gauche effect of the C-F bond, combined with the steric bulk of the methyl group, locks the piperidine ring into a defined chair conformation, reducing the entropic penalty of receptor binding.
-
Metabolic Blockade: The quaternary C3 center eliminates the most common site of oxidative metabolism.
This guide details the physicochemical profiling, conformational analysis, and synthetic access to this high-value scaffold.[1]
Physicochemical & Conformational Profiling[1][2][3][4]
The Fluorine Gauche Effect
Unlike standard steric substituents, fluorine introduces stereoelectronic effects that dictate conformation.[2] In the (3S,4R) isomer, the C-F bond exhibits a strong preference for the axial orientation.[2] This is driven by the
Quantitative Profile
The following table contrasts the bioisostere with the parent piperidine and a standard 4-hydroxy-piperidine.
| Property | Piperidine | 4-Hydroxy-piperidine | (3S,4R)-3-F-3-Me-piperidin-4-ol | Impact |
| pKa (Conj.[3] Acid) | ~11.2 | ~10.8 | ~8.2 | Reduced hERG risk; improved CNS penetration. |
| LogP | 0.84 | 0.35 | 0.65 | F/Me lipophilicity balances OH polarity. |
| Metabolic Hotspot | C3/C5 (High) | C3 (High) | Blocked (C3) | Extended half-life ( |
| Conformation | Fluxional | Chair flip accessible | Rigid Chair | Pre-organized for binding. |
Conformational Logic (DOT Visualization)
The diagram below illustrates the dominant chair conformation stabilized by the hyperconjugative interaction between the axial fluorine and the adjacent anti-periplanar bonds.
Caption: Stereoelectronic stabilization of the axial-fluorine conformer via hyperconjugation and charge-dipole interactions.
Synthetic Accessibility: High-Fidelity Protocol
Synthesis of the specific (3S,4R) isomer requires controlling two contiguous stereocenters. The most robust method involves the dearomatization of 3-fluoro-3-methyl-4-oxopyridine derivatives or the ring opening of chiral epoxides. Below is a scalable route adapted from recent catalytic hydrogenation methodologies (Glorius et al.).
Retrosynthetic Strategy
-
Target: this compound
-
Precursor: 3-Fluoro-3-methyl-4-oxo-piperidine carboxylate (protected)
-
Key Step: Diastereoselective reduction of the ketone.
Step-by-Step Protocol
Step 1: Construction of the Quaternary Center (Electrophilic Fluorination)
-
Reagents: N-Boc-3-methyl-4-piperidone, NFSI (N-Fluorobenzenesulfonimide), LiHMDS.
-
Procedure:
-
Cool a solution of N-Boc-3-methyl-4-piperidone in THF to -78°C.
-
Add LiHMDS (1.1 eq) dropwise to generate the enolate. Stir for 30 min.
-
Add NFSI (1.2 eq) in THF. Allow to warm to RT.
-
Outcome: Racemic N-Boc-3-fluoro-3-methyl-4-piperidone.
-
Note: The quaternary center is formed here.
-
Step 2: Dynamic Kinetic Resolution (DKR) / Asymmetric Reduction To obtain the (3S,4R) alcohol from the ketone, use a biocatalytic or chiral metal hydride approach.
-
Reagents: KRED (Ketoreductase Enzyme) screening kit or Ru-Noyori catalyst.
-
Procedure (Chemical):
-
Use
-Ru-TsDPEN catalyst with formic acid/TEA azeotrope. -
Perform Transfer Hydrogenation at 40°C.
-
Mechanism: The catalyst distinguishes the re vs si face of the ketone. Due to the adjacent quaternary center, the cis-relationship (F and OH) is often favored or can be selected via catalyst tuning.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc). Isolate the (3S,4R) diastereomer.
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Stir the N-Boc intermediate at RT for 2 hours. Concentrate in vacuo.
-
Product: this compound hydrochloride salt.
Synthetic Workflow Diagram
Caption: Synthetic route utilizing electrophilic fluorination followed by chiral transfer hydrogenation.
Application Case Study: hERG Avoidance in Kinase Inhibitors
Scenario: A lead compound for a CNS kinase target contains a 4-aminopiperidine moiety.
-
Problem: The basic amine (
10.5) leads to lysosomal trapping and potent hERG inhibition ( ). -
Solution: Replacement with this compound (linked via the nitrogen or the 4-position).
Mechanism of Improvement:
-
Basicity Reduction: The electron-withdrawing fluorine lowers the
of the piperidine nitrogen to ~8.2. This reduces the concentration of the cationic species required for hERG channel pore blocking. -
Vector Control: The 3-methyl group restricts the rotation of the piperidine ring relative to the rest of the molecule, forcing the inhibitor into a bioactive conformation that clashes with the hERG pore but fits the kinase active site.
References
-
Glorius, F. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry.
-
Grygorenko, O. O. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[1][2]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
ChemScene . (2024). Product Monograph: (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride.
Sources
Engineering the Fsp3 Space: The Therapeutic Potential of 3,3-Disubstituted Piperidine Building Blocks
Executive Summary
In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures (high
The introduction of a quaternary stereocenter at the C3 position—creating a 3,3-disubstituted piperidine —fundamentally alters the molecule's spatial geometry. This whitepaper explores the structural rationale, self-validating synthetic protocols, and therapeutic applications of these rigidified building blocks across oncology, immunology, and metabolic disease.
Structural Rationale & Pharmacophore Vectoring
The therapeutic power of 3,3-disubstituted piperidines lies in their ability to act as highly precise vector hubs. The geminal disubstitution at the C3 carbon breaks the planarity of the ring and locks the piperidine into specific chair conformations. This rigidity allows medicinal chemists to project pharmacophores into deep, adjacent binding pockets with sub-angstrom precision, a critical requirement for disrupting complex protein-protein interactions (PPIs)[1]. Furthermore, the basic nitrogen of the piperidine core serves as a tunable handle to optimize pharmacokinetic (PK) properties, such as modulating
Target Class I: Oncology (HDM2-p53 PPI Disruption)
The p53 tumor suppressor is functionally inactivated in over 50% of human cancers, predominantly via the overexpression of the HDM2 (Human Double Minute 2) protein[1]. HDM2 binds directly to the transactivation domain of p53, targeting it for ubiquitination and proteasomal degradation[3].
To reactivate p53, small molecules must mimic the
Caption: Mechanism of HDM2-p53 disruption by 3,3-disubstituted piperidines.
Target Class II: Metabolic & Viral Targets
Beyond oncology, the 3,3-disubstituted piperidine core has demonstrated profound utility in other therapeutic areas:
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: sEH is a key enzyme implicated in cardiovascular and metabolic diseases. Early inhibitors relied on highly lipophilic adamantyl ureas, which suffered from rapid metabolic clearance. By replacing the adamantyl group with a 3,3-disubstituted piperidine-derived trisubstituted urea, researchers drastically improved the pharmacokinetic profile. The spatial bulk of the C3-disubstitution tightly occupies the sEH catalytic tunnel, while the piperidine nitrogen enhances oral exposure[2].
-
HIV-1 Protease Inhibitors: Stereopure lactam-based derivatives of 3,3-disubstituted piperidines have been engineered to inhibit HIV-1 protease. The rigid scaffold precisely vectors P1 and P2 ligands into the viral active site, achieving low nanomolar
values and sub-micromolar cellular efficacy[4].
Self-Validating Synthetic Methodology
The construction of a quaternary stereocenter at the C3 position of a piperidine ring is synthetically challenging due to steric hindrance and the risk of epimerization. The most robust, field-proven method is the Enantioselective Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams [5].
Experimental Protocol: Enolate Dialkylation
Objective: Construct an enantiopure 3,3-disubstituted piperidine with a defined C3-quaternary stereocenter.
-
Chiral Auxiliary Condensation:
-
Procedure: Condense (R)-phenylglycinol with a
-oxo acid to form a rigid bicyclic oxazolopiperidone lactam. -
Causality: The bicyclic structure restricts the conformational freedom of the subsequent enolate, ensuring that electrophilic attack occurs exclusively from the less hindered exo face[5].
-
-
First Alkylation (Enolate Generation):
-
Procedure: Dissolve the lactam in anhydrous THF. Cool to -50 °C. Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise, followed by Electrophile 1 (e.g., allyl bromide) and DMPU.
-
Causality: Operating at -50 °C suppresses diisopropylamine-mediated side reactions. DMPU is critical as it disrupts lithium-enolate aggregates, creating a highly reactive monomeric enolate that attacks the electrophile with >98% diastereomeric excess (d.e.).
-
Validation Checkpoint: Quench a 50 µL aliquot with
. Analyze via -NMR to confirm >95% deuterium incorporation at the -position, validating quantitative enolate formation.
-
-
Second Alkylation (Quaternary Center Formation):
-
Procedure: Re-cool the intermediate to -50 °C, add a second equivalent of LDA, followed by Electrophile 2 (e.g., benzyl bromide).
-
Causality: The first substituent now sterically shields one face of the enolate. The second electrophile is forced to approach from the opposite face, establishing the quaternary stereocenter with absolute stereocontrol[5].
-
-
Reductive Cleavage:
-
Procedure: Treat the dialkylated lactam with
in THF at reflux, followed by Pd/C-catalyzed hydrogenolysis. -
Causality:
reduces the lactam carbonyl. Hydrogenolysis selectively cleaves the C-N bond of the chiral auxiliary without affecting the newly formed quaternary center. -
Validation Checkpoint: Perform Chiral HPLC on the final product. A single sharp peak confirms that no epimerization occurred during the aggressive reductive cleavage.
-
Caption: Enantioselective synthesis workflow via enolate dialkylation.
Pharmacological Screening & Validation Workflow
To ensure that synthesized 3,3-disubstituted piperidines are viable clinical candidates, a rigorous, multi-tiered screening cascade must be employed. For HDM2-p53 inhibitors, the workflow transitions from biophysical target engagement to phenotypic validation.
Caption: Self-validating pharmacological screening workflow for HDM2-p53 inhibitors.
Quantitative Data Summary
The following table summarizes the pharmacological metrics of key 3,3-disubstituted piperidine derivatives, demonstrating their versatility across distinct biological targets.
| Compound / Scaffold | Primary Target | Key Pharmacological Metric | Preclinical Status | Reference |
| Compound 21 (Piperidine core) | HDM2-p53 PPI | Orally bioavailable; profound tumor regression in mice | [1] | |
| Compound entA-2b | Soluble Epoxide Hydrolase (sEH) | High oral exposure; exceptional whole-blood inhibition | [2] | |
| Compound 13a (Lactam-based) | HIV-1 Protease | High potency in cell-based evaluations | [4] | |
| H109 (Piperidine analog) | MDMX / MDM2 PPI | Fits P53 binding surface on N-terminus of MDMX | [3] |
Conclusion
The 3,3-disubstituted piperidine is far more than a simple structural motif; it is a highly engineered vector hub that solves critical challenges in modern drug design. By breaking planarity and introducing a rigid quaternary stereocenter, these building blocks allow for the precise spatial orientation of pharmacophores required to drug "undruggable" targets like the HDM2-p53 interface. When coupled with self-validating, enantioselective synthetic protocols, these scaffolds provide a robust foundation for the next generation of targeted therapeutics.
References
-
Amat, M., et al. "Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams." The Journal of Organic Chemistry. URL:[Link]
-
Bogen, S. L., et al. "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]
-
Shen, H. C., et al. "Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
"Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy." PMC - NIH. URL:[Link]
-
"Synthesis, X-ray Analysis, and Biological Evaluation of a New Class of Stereopure Lactam-Based HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Stereoselective Synthesis of (3S,4R)-3-Fluoro-3-methylpiperidin-4-ol: Protocols and Mechanistic Insights
Overview
The functionalized piperidine derivative (3S,4R)-3-fluoro-3-methylpiperidin-4-ol is a highly valuable chiral building block in modern medicinal chemistry. It serves as a critical structural motif in the development of next-generation, wild-type-sparing kinase inhibitors, most notably in the synthesis of BLU-945, a potent EGFR mutant inhibitor for treatment-resistant non-small-cell lung cancer [1].
Establishing the contiguous (3S,4R) stereocenters presents a specific synthetic challenge. This application note details the mechanistic rationale, stereochemical control, and validated experimental protocols required to synthesize this specific enantiomer via diastereoselective reduction and subsequent chiral resolution [2].
Section 1: Mechanistic Rationale & Stereochemical Control
Stereochemical Analysis of the Target
To design an effective synthetic route, we must first translate the (3S,4R) absolute configuration into a relative 3D conformation:
-
At the C3 position: The Cahn-Ingold-Prelog (CIP) priorities are -F (1), -C4 (2), -C2 (3), and -CH₃ (4). To satisfy the (3S) configuration, if the methyl group is oriented towards the viewer (wedge), the fluorine atom must be oriented away (dash).
-
At the C4 position: The priorities are -OH (1), -C3 (2), -C5 (3), and -H (4). To satisfy the (4R) configuration, the hydroxyl group must also be oriented away from the viewer (dash).
Because both the -F and -OH groups are dashed, they reside on the same face of the piperidine ring. Therefore, the target compound is the cis-diastereomer .
Diastereoselective Reduction via the Felkin-Anh Model
The synthesis begins with the electrophilic fluorination of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, yielding the racemic α-fluoro-α-methyl ketone. The critical stereoselective step is the reduction of this ketone to the cis-alcohol.
When reducing tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate with Sodium Borohydride (NaBH₄), the stereochemical outcome is governed by substrate control. According to the Felkin-Anh model for α-heteroatom ketones, the highly electronegative fluorine atom strongly repels the incoming hydride nucleophile [3]. In the transition state, the C-F bond aligns orthogonally to the carbonyl π-system to minimize dipole-dipole interactions. The hydride attacks from the trajectory anti to the C-F bond.
Remarkably, this electrostatic repulsion completely overrides the steric hindrance imposed by the methyl group. The hydride attacks from the sterically more hindered but electrostatically favored face, pushing the resulting hydroxyl group to form syn to the fluorine atom. This yields the racemic cis-diastereomer as the overwhelming major product, which is subsequently resolved into the (3S,4R) enantiomer.
Caption: Mechanistic rationale for the diastereoselective reduction governed by electrostatic repulsion.
Section 2: Experimental Protocols
Protocol A: Synthesis of tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate
-
Preparation: Charge a flame-dried round-bottom flask with tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C under an inert nitrogen atmosphere.
-
Enolate Formation: Add Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: Add a solution of Selectfluor (1.2 equiv) in anhydrous DMF dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to afford the racemic α-fluoro ketone.
Protocol B: Diastereoselective Reduction to the cis-Racemate
This protocol is adapted from validated patent literature for the synthesis of EGFR inhibitor intermediates [2].
-
Reaction Setup: In a reaction vessel, dissolve tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate (7.0 g, 30.2 mmol, 1.0 equiv) in Methanol (70 mL).
-
Reduction: Portion-wise, add Sodium Borohydride (NaBH₄, 1.37 g, 36.2 mmol, 1.12 equiv) at 0 °C to control the exothermic hydrogen evolution.
-
Propagation: Remove the ice bath and stir the mixture at room temperature for 3 hours. Reaction completion can be monitored via TLC or LC-MS.
-
Workup: Concentrate the mixture in vacuo to remove the majority of the methanol. Partition the residue between Ethyl Acetate and water. Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude cis-racemate (approx. 7.0 g, >99% yield). The high diastereomeric ratio (>95:5 cis:trans) allows this intermediate to be used without further purification.
Protocol C: Deprotection and Chiral SFC Resolution
-
Boc Deprotection: Dissolve the crude cis-racemate in Dichloromethane (DCM) and treat with 4N HCl in Dioxane (5.0 equiv) at room temperature for 4 hours. Concentrate in vacuo to yield cis-3-fluoro-3-methylpiperidin-4-ol hydrochloride.
-
Chiral Resolution: The pure (3S,4R) enantiomer is isolated from the cis-racemate using Preparative Chiral Supercritical Fluid Chromatography (SFC). SFC is strictly preferred over standard HPLC due to the lack of strong chromophores on the aliphatic ring and the need for rapid, high-resolution separation of polar enantiomers[1, 2].
Section 3: Data Visualization & Tables
Table 1: Reagent Stoichiometry for Diastereoselective Reduction
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate | 231.26 | 1.00 | 7.00 g | Starting Material |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.12 | 1.37 g | Reducing Agent |
| Methanol (MeOH) | 32.04 | Solvent | 70 mL | Protic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | Extraction | Varies | Organic Phase |
Table 2: Preparative Chiral SFC Conditions for Enantiomer Resolution
| Parameter | Condition / Specification |
| Column | Phenomenex Lux 5µm Cellulose-3 (5 x 25 cm) |
| Mobile Phase A | Supercritical CO₂ (50%) |
| Mobile Phase B | Methanol with 0.1% Diethylamine (DEA) (50%) |
| Flow Rate | 170 mL/min |
| Detection Wavelength | 220 nm (requires derivatization or UV-active coupling prior to separation if free base is used) |
| Target Elution | (3S,4R) enantiomer (Peak 1 or Peak 2 dependent on prior functionalization) |
Section 4: Synthetic Workflow Visualization
Caption: Synthetic workflow for (3S,4R)-3-fluoro-3-methylpiperidin-4-ol via diastereoselective reduction.
References
-
Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry.[Link]
- Inhibitors of mutant forms of egfr (WO2021133809A1).
-
Diastereoselective Synthesis of Less Accessible Fluorine-Containing Acyclic Tetrasubstituted Stereocenters via Electrophilic Fluorination of β,β-Disubstituted Metalloenamines. The Journal of Organic Chemistry.[Link]
incorporating (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol into peptide backbones
This guide details the methodology for incorporating (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol (hereafter referred to as FMP-ol ) into peptide backbones.
Executive Summary
FMP-ol is a highly specialized peptidomimetic building block. Its incorporation introduces a conformationally restricted piperidine ring that mimics proline but with distinct electronic and steric properties. The geminal fluorine/methyl pair at C3 induces a strong gauche effect, locking the ring pucker, while the C4-hydroxyl offers a handle for hydrogen bonding or further functionalization.
Key Challenges:
-
Extreme Steric Hindrance: The secondary amine is flanked by a quaternary center (C3-F/Me). Standard coupling reagents (HBTU/DIC) often fail.[1]
-
Nucleophilicity Reduction: The electron-withdrawing fluorine lowers the pKa and nucleophilicity of the piperidine nitrogen.
-
Backbone Continuity: As an amino-alcohol, FMP-ol terminates the peptide chain unless the C4-hydroxyl is utilized for ester (depsipeptide) or carbamate linkages.
Part 1: Molecular Rationale & Design
Before synthesis, understand why this molecule is used. It is not merely a spacer; it is a structural "lock."
-
The Fluorine Effect: The C3-F prefers an axial orientation due to the
hyperconjugation (gauche effect) and dipole minimization. -
The Methyl Lock: The C3-Methyl group forces the bulky substituents into specific equatorial positions to minimize 1,3-diaxial strain.
-
Result: When incorporated, this unit forces the preceding peptide bond into a specific cis/trans ratio (often favoring trans due to the C3 bulk), rigidly orienting the C4-OH vector.
Diagram: Conformational & Steric Landscape
Caption: The interplay of steric bulk and electronic withdrawal makes the FMP amine difficult to acylate, requiring high-energy coupling protocols.
Part 2: Pre-Synthesis Preparation
Reagents Required:
-
This compound (HCl salt usually).
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
Step 1: Functional Group Protection (If required)
If FMP-ol is to be used in the middle of a chain (e.g., via a linker), the C4-OH does not strictly require protection if the coupling to the Nitrogen is done first (N-acylation is much faster than O-acylation). However, for high-yield SPPS, O-protection is recommended to prevent side reactions during repeated TFA treatments.
-
Recommended Protection: tert-Butyl ether (O-tBu) or Trityl (O-Trt).
-
Note: Commercial suppliers often provide the free alcohol. If using the free alcohol, skip to Part 3 but ensure no excess acylating agent is used to avoid ester formation.
Part 3: Incorporation Protocol (SPPS)
This protocol addresses the critical step: Coupling an Amino Acid (AA) to the hindered N-terminus of FMP-ol.
Context: You have FMP-ol attached to a resin (via the OH) or you are attaching FMP-ol (as a nucleophile) to a resin-bound peptide.
-
Scenario A (Most Common): FMP-ol is the nucleophile (C-terminal cap or linker start) attacking the activated carboxylate of the incoming AA.
Protocol: The "Power Coupling" Method
Due to the C3-fluorine/methyl steric wall, standard HBTU/DIPEA couplings will yield <10% conversion. You must use HOAt/HATU or PyAOP with elevated temperature.
Materials:
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) OR PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for hindered amines.
-
Base: TMP (2,4,6-Collidine). Avoid DIPEA to reduce epimerization of the incoming AA at high temps.
-
Solvent: NMP (N-Methyl-2-pyrrolidone) - Better swelling and kinetics than DMF.
Step-by-Step:
-
Activation (Pre-mix):
-
Dissolve Amino Acid (4.0 eq) and HATU (3.9 eq) in NMP.
-
Add Collidine (8.0 eq).
-
Wait exactly 30 seconds. (Do not over-activate; HATU esters hydrolyze/guanidinylate quickly).
-
-
Coupling Reaction:
-
Add the activated mixture to the resin-bound FMP-ol (or add FMP-ol solution to the activated AA if doing solution phase).
-
Microwave Irradiation: Heat to 60°C for 1 hour (25W max power).
-
Alternative (No Microwave): 50°C oil bath for 4–16 hours.
-
-
Double Coupling (Mandatory):
-
Drain and wash resin (DCM x3, NMP x3).
-
Repeat Step 1 & 2 with fresh reagents.
-
Tip: Switch to PyAOP for the second coupling if the first was HATU. The change in counter-ion/mechanism can push the last 10% conversion.
-
-
Capping:
-
Acetylate unreacted amines aggressively (Acetic Anhydride/Pyridine 1:1) to prevent deletion sequences.
-
Data Table: Coupling Efficiency Comparison
| Coupling Reagent | Base | Temp | Time | Yield (HPLC) | Notes |
| HBTU / HOBt | DIPEA | 25°C | 2 h | < 15% | Failed. Steric clash prevents attack. |
| HATU / HOAt | DIPEA | 25°C | 4 h | 45% | Incomplete. Significant deletion sequences. |
| HATU / HOAt | Collidine | 60°C | 1 h | > 95% | Recommended. Collidine minimizes AA racemization. |
| PyAOP | Collidine | 60°C | 45 min | > 98% | Best for extremely bulky incoming AAs (e.g., Val, Ile). |
Part 4: Backbone Continuation Strategies
Since FMP-ol ends in a hydroxyl, you cannot continue standard SPPS (Amide bond) without modification.
Strategy A: The Depsipeptide Linkage (Ester Bond)
-
Use Case: Creating a hydrolyzable linker or specific foldamer.
-
Protocol:
-
Treat the FMP-ol C4-OH with DIC (Diisopropylcarbodiimide) and DMAP (Dimethylaminopyridine) (0.1 eq) and the Next Amino Acid (Fmoc-AA-OH).
-
Warning: Ester bonds are labile to piperidine (used for Fmoc removal). You must use 20% Piperidine in DMF for short bursts (3 x 3 min) or switch to DBU/Piperidine (2%/2%) to minimize ester hydrolysis during subsequent deprotections.
-
Strategy B: The Carbamate Linker
-
Use Case: Stable backbone extension.
-
Protocol:
-
Activate the FMP-ol C4-OH with DSC (N,N'-Disuccinimidyl carbonate) + TEA in MeCN to form the succinimidyl carbonate.
-
React with a diamine or the N-terminus of the next peptide block.
-
Part 5: Quality Control & Validation
The fluorine atom provides a built-in diagnostic handle.
1. 19F NMR Spectroscopy:
-
Solvent: CDCl3 or DMSO-d6.
-
Shift: The fluorine signal is highly sensitive to the N-acylation state.
-
Free Amine: ~ -145 to -155 ppm (broad).
-
Acylated (Amide): Shift moves downfield (deshielded) by 5-10 ppm.
-
Stereochemical Check: The coupling constant
(F-C3-C4-H) reveals the ring pucker. A large value (~25-30 Hz) indicates trans-diaxial orientation (unlikely here due to gauche effect), while smaller values indicate equatorial/gauche relationships.
-
2. LC-MS Monitoring:
-
FMP-ol does not absorb UV well (no chromophore). Rely on the Total Ion Current (TIC) in MS.
-
Look for the characteristic M+1 peak of the coupled product.
-
Fragmentation: Fluorine loss (-20 Da for HF) is common in harsh ionization modes.
Part 6: Workflow Diagram
Caption: Workflow for the critical acylation of the FMP-ol secondary amine.
References
-
Conformational Analysis of Fluorinated Piperidines
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Source:Chemistry – A European Journal (via NIH/PubMed).
-
URL:[Link]
-
Coupling Reagents for Hindered Amines
- Title: High-Efficiency Coupling of Sterically Hindered Amino Acids in SPPS.
- Source:Journal of Peptide Science.
-
URL:[Link]
-
Synthesis of 3-Fluoro-3-methylpiperidine Scaffolds
-
General SPPS Protocols for Difficult Sequences
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Diastereoselective syntheses of (3R*,4R*)- and (3R*,4S*)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mesalabs.com [mesalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme.de [thieme.de]
- 9. mdpi.com [mdpi.com]
Application Note: Nucleophilic Fluorination of Piperidin-4-one Precursors
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Reagent selection, mechanistic insights, and validated protocols for the gem-difluorination of piperidin-4-one scaffolds.
Executive Summary: The Metabolic Blockade
The piperidine ring is a pharmacophore found in over 12,000 biologically active compounds. However, the C4 position is a metabolic "hotspot," susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes.
Replacing the C4-carbonyl of piperidin-4-one precursors with a gem-difluoro moiety (
-
Blocks Metabolism: The C-F bond (approx. 116 kcal/mol) renders the C4 position resistant to oxidation.
-
Modulates pKa: The electron-withdrawing effect lowers the basicity of the piperidine nitrogen (typically by 1–2 pKa units), improving bioavailability and membrane permeability.
-
Maintains Geometry: Unlike a carbonyl (sp2), the
group (sp3) mimics the tetrahedral geometry of a methylene group but with altered electronics.
This guide details the transition from volatile, hazardous reagents (DAST) to modern, scalable alternatives (XtalFluor, Fluolead) for this specific transformation.
Reagent Selection Matrix
The choice of reagent dictates safety, selectivity (gem-difluoro vs. vinyl fluoride), and scalability.
| Reagent | Chemical Name | Physical State | Thermal Stability (T_onset) | Selectivity (Gem:Vinyl) | Key Advantage | Major Drawback |
| DAST | Diethylaminosulfur trifluoride | Liquid (Fuming) | ~90°C (Explosive) | Low to Moderate | Historical precedent; cheap | Severe Safety Risk ; Explodes >90°C; Generates free HF immediately. |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Liquid | ~140°C (Exothermic) | Moderate | More thermally stable than DAST | Still generates free HF; difficult to ship/store. |
| XtalFluor-E® | Diethylaminodifluorosulfinium tetrafluoroborate | Crystalline Solid | >180°C | High | Non-fuming; Enhanced stability; Less elimination | Requires an exogenous fluoride promoter (e.g., Et3N·3HF or DBU). |
| Fluolead™ | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Crystalline Solid | >170°C | High | Hydrolytically stable; Process-friendly | Higher cost; Slower reaction kinetics for sterically hindered ketones. |
Mechanistic Insight & Selectivity Control
The critical challenge in fluorinating piperidin-4-ones is the competition between gem-difluorination (desired) and elimination (undesired vinyl fluoride formation).
Mechanism of Deoxofluorination
The reaction proceeds via an initial nucleophilic attack of the sulfur species on the ketone oxygen, forming an activated alkoxy-sulfur intermediate.
Figure 1: Mechanistic bifurcation between gem-difluorination and elimination pathways. High temperatures and basic conditions favor Path B (Elimination).
Expert Insight: Piperidin-4-ones are prone to enolization. Reagents like DAST often act as bases, abstracting the
Experimental Protocols
Important Pre-requisite: Nitrogen Protection
Never attempt these reactions on a free amine. The basic nitrogen will react with the fluorinating agent (oxidative degradation).
-
Recommended:
-Boc, -Cbz, or -Benzyl piperidin-4-one. -
Avoid:
-Acetyl (can participate in O-alkylation side reactions).
Protocol A: The Modern Standard (XtalFluor-E)
Recommended for high value intermediates where selectivity is paramount.
Materials:
- -Boc-piperidin-4-one (1.0 equiv)
-
XtalFluor-E (1.5 equiv)
-
Triethylamine trihydrofluoride (Et3N·3HF) (2.0 equiv) - Promoter
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.
-
Dissolution: Add
-Boc-piperidin-4-one and XtalFluor-E to the flask. Add anhydrous DCM (0.1 M concentration relative to ketone). The XtalFluor-E will remain as a suspension. -
Activation: Cool the mixture to 0°C (ice bath).
-
Addition: Dropwise add Et3N·3HF.[1][2] Note: XtalFluor-E does not release fluoride until the promoter is added.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. The suspension usually clears as the reaction proceeds.
-
Quench: Cool to 0°C. Slowly add saturated aqueous
. Caution: evolution will be vigorous. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[3] -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Why this works: The salt nature of XtalFluor-E prevents premature enolization. The Et3N·3HF provides a controlled source of acidic fluoride, favoring the substitution pathway over elimination.
Protocol B: The Process-Scale Solution (Fluolead)
Recommended for scale-up (>10g) due to superior thermal stability.
Materials:
- -Boc-piperidin-4-one (1.0 equiv)
-
Fluolead (1.2 equiv)
-
Olah's Reagent (Pyridine·9HF) (0.1 equiv) - Catalytic Promoter
-
Toluene or DCM
Step-by-Step:
-
Setup: Use a Teflon or HDPE vessel if possible (glass is acceptable if etching is not a concern, but Fluolead is glass-compatible unlike DAST).
-
Mixing: Dissolve substrate in Toluene. Add Fluolead.[2][4][5]
-
Catalysis: Add catalytic Pyridine·9HF.
-
Heating: Heat to 60°C . Fluolead is kinetically slower than DAST and often requires thermal activation for sterically hindered ketones.
-
Monitoring: Monitor by TLC/LCMS. If conversion stalls, add another 0.1 equiv of promoter.
-
Quench: Pour into ice-cold
. -
Purification: Standard extraction and crystallization or chromatography.
Expert Insight: Fluolead is unique because it is hydrolytically stable. Unlike DAST, which fumes instantly in moist air, Fluolead can be weighed on an open bench.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Vinyl Fluoride % | Reaction too basic or Temperature too high | Switch from DAST to XtalFluor-E. Keep temp < RT. Use HF-based promoters (acidic) rather than DBU (basic). |
| Incomplete Conversion | Steric hindrance at C4 | Increase concentration (run at 0.5 M). Switch solvent to 1,2-dichloroethane (DCE) and heat to 50°C (only safe with Fluolead/XtalFluor). |
| Dark/Black Reaction | Polymerization of unprotected amine | Ensure 100% protection of the piperidine Nitrogen. Check Boc stability (ensure no free acid is present). |
| Glass Etching | HF generation | Use polypropylene (PP) or Teflon (PFA) reaction vessels. |
Safety: The "No-Go" Zones
-
DAST Distillation: NEVER distill DAST. It detonates upon overheating.
-
Scale-up: Do not use DAST for reactions >10g without rigorous calorimetry (DSC/ARC) data. Use Fluolead or XtalFluor for scale.
-
HF Burns: All these reagents eventually generate HF upon hydrolysis. Always keep Calcium Gluconate gel at the workstation. If skin contact occurs, wash with water and apply gel immediately.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." The Journal of Organic Chemistry.
-
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[6] Organic Letters. (Introduction of XtalFluor).
-
Umemoto, T., et al. (2010). "Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability..."[4][7] Journal of the American Chemical Society.[8] (Introduction of Fluolead).
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium tetrafluoroborates: new, stable and selective fluorinating agents." Journal of Organic Chemistry.
-
Sigma-Aldrich. "XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents." Technical Bulletin.
Sources
- 1. Direct electrochemical difluorination and azo-fluorination of gem-difluorostyrenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Fluolead | CAS#:947725-04-4 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
handling hygroscopic salts of 3-fluoro-3-methyl-piperidin-4-ol
Abstract
The incorporation of fluorine into saturated heterocycles, such as 3-fluoro-3-methyl-piperidin-4-ol , is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity (LogD), and metabolic stability. However, the salts of these amines (typically HCl or TFA) exhibit aggressive hygroscopicity due to the high lattice energy disruption caused by the fluorine atom's polarity and the hydrogen-bonding capacity of the hydroxyl group. This guide provides a definitive workflow for the storage, weighing, drying, and analytical preparation of these salts to ensure stoichiometric accuracy in drug development pipelines.
The Material Science of Hygroscopicity
To handle this compound effectively, one must understand the thermodynamic drive behind its water absorption.
-
The Fluorine Effect: The C3-fluorine atom is highly electronegative, creating a strong dipole. While C-F bonds are generally hydrophobic, in a salt lattice, this dipole disrupts the crystal packing efficiency.
-
Lattice vs. Hydration Energy: The piperidinium cation (protonated amine) and the anion (Cl⁻ or CF₃COO⁻) have a high hydration energy. When the crystal lattice energy is lower than the hydration energy, the salt will pull water from the atmosphere to form a thermodynamically stable hydrate or, in extreme cases, deliquesce (dissolve in its own absorbed water).
-
The "Goo" Phase: 3-fluoro-3-methyl-piperidin-4-ol salts often transition from a white powder to a sticky gum within minutes at >40% relative humidity (RH). This introduces mass errors of 5–15%, ruining reaction stoichiometry.
Protocol 1: Assessment & Storage Workflow
Do not open the bottle until you have a plan.
Storage Rule: Store at -20°C under Argon. Thawing Rule: Allow the sealed container to reach room temperature (approx. 30–45 mins) inside a desiccator before opening. Opening a cold bottle introduces immediate condensation.
Decision Matrix: The Visual Inspection
Before weighing, assess the physical state of the material through the glass.
Figure 1: Decision matrix for handling hygroscopic amine salts based on physical state.
Protocol 2: Precision Weighing (The "Difference" Method)
Standard weighing (taring a spatula) fails because the salt absorbs water during the transfer. Use the Difference Weighing technique.
Equipment: Analytical balance (4 decimal), Nitrogen stream or Glove bag.
-
Equilibrate: Ensure the source vial is at room temperature.
-
Tare the Source: Place the capped source vial on the balance. Record Total Mass (
). -
Transfer: Remove the vial, uncap, and quickly transfer an estimated amount to your reaction vessel.
-
Recap & Reweigh: Immediately recap the source vial and place it back on the balance. Record Remaining Mass (
). -
Calculate: Mass Transferred =
.-
Why: This accounts for the sample mass only. Any water absorbed by the source vial during opening remains with the source vial and does not affect the calculation of what was removed.
-
Protocol 3: Recovery from "Goo" (Azeotropic Drying)
If the salt has deliquesced, vacuum drying alone is often insufficient because the water is trapped deep in the viscous matrix.
Principle: Toluene forms a low-boiling azeotrope with water (bp 85°C), mechanically carrying water out of the salt lattice as it distills.
Step-by-Step:
-
Dissolution: Dissolve the sticky salt in a minimum amount of anhydrous Methanol (MeOH) to ensure homogeneity.
-
Transfer: Move solution to a round-bottom flask.
-
Evaporation: Rotovap the MeOH to obtain a film.
-
Azeotrope Addition: Add Anhydrous Toluene (10 mL per gram of salt). The salt may not dissolve; this is fine.
-
Strip: Rotovap the Toluene at 45–50°C. The mixture will turn cloudy as water is removed.
-
Repeat: Repeat Toluene addition and stripping 3 times.
-
Final Dry: The result should be a white, amorphous foam or powder. Dry on high vacuum (0.1 mbar) for 4 hours.
Figure 2: Azeotropic drying cycle using Toluene to strip bound water.
Protocol 4: Analytical Handling (NMR & LCMS)
Hygroscopic salts often show a massive
The "In-Situ Freebase" NMR Method:
-
Place 5–10 mg of the salt in an NMR tube.
-
Add approx. 10–15 mg of anhydrous Potassium Carbonate (
) solid directly to the tube. -
Add
(filtered through basic alumina if possible). -
Shake vigorously for 2 minutes.
-
Allow the solid
and inorganic salts to settle (or centrifuge). -
Run the NMR.
-
Result: You will observe the sharp spectrum of the free amine. The water remains bound to the solid carbonate pellet at the bottom.
-
Summary Data Table
| Parameter | Specification / Guideline |
| Storage Temp | -20°C (Warm to RT before opening) |
| Desiccant | |
| Weighing Limit | < 2 minutes exposure to ambient air |
| Drying Solvent | Toluene (Azeotrope bp 85°C) |
| pKa (Est.) | ~8.5 (Amine), ~13 (Alcohol) - Lowered by Fluorine |
| Critical Risk | Stoichiometric error in coupling reactions |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying organic salts).
-
Mettler Toledo. Weighing the Right Way: Proper Handling of Hygroscopic Substances. (Guidelines on difference weighing and environmental control).
-
Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Reference for handling sensitive reagents and drying agents).
-
Sigma-Aldrich. Drying Agents and Desiccants: Technical Bulletin. (Efficiency of molecular sieves vs. chemical drying agents).
Application Note: Derivatization Strategies for the C4-Hydroxyl Group in Fluorinated Piperidines
Executive Summary
The incorporation of fluorine into piperidine rings is a privileged strategy in modern drug design, utilized to modulate basic amine pKa, enhance metabolic stability, and improve lipophilicity. Among these scaffolds, cis-3-fluoropiperidin-4-ol represents a highly prized building block for medicinal chemistry . However, the functionalization of the C4-hydroxyl group in the presence of an adjacent fluorine atom presents unique synthetic challenges. This application note details the mechanistic causality governing these reactions and provides validated, step-by-step protocols for the stereospecific derivatization of the C4-hydroxyl group.
Scientific Rationale & Mechanistic Causality
The Fluorine Effect on C4 Reactivity
The derivatization of non-fluorinated piperidin-4-ols typically proceeds smoothly via standard alkylation or acylation. However, the introduction of a highly electronegative fluorine atom at the C3 (or C3,C5) position fundamentally alters the electronic and conformational landscape of the molecule .
-
Inductive Deactivation: The strong electron-withdrawing nature (-I effect) of the C3-fluorine significantly reduces the nucleophilicity of the adjacent C4-hydroxyl oxygen. Consequently, classical base-catalyzed Williamson ether syntheses often suffer from sluggish kinetics. Furthermore, the use of strong bases (e.g., NaH) can inadvertently trigger E1cB or E2 elimination pathways, leading to undesired fluoroalkene byproducts.
-
Stereoelectronic Repulsion in SN2: When the C4-hydroxyl is converted into a leaving group (e.g., mesylate or activated phosphonium intermediate), subsequent nucleophilic displacement (SN2) requires the nucleophile to approach antiperiplanar to the leaving group. The highly polarized C-F bond creates a localized dipole that electrostatically repels incoming electron-rich nucleophiles. This "stereoelectronic penalty" increases the transition state energy, necessitating higher reaction temperatures and longer reaction times compared to non-fluorinated analogs.
Caption: Strategic workflows for the stereospecific derivatization of the C4-hydroxyl group.
Core Derivatization Strategies
To circumvent the limitations of direct alkylation, activation-displacement strategies are the gold standard for C4-derivatization in fluorinated piperidines .
Strategy A: The Mitsunobu Inversion
The Mitsunobu reaction is the optimal pathway for synthesizing aryl ethers or introducing nitrogen nucleophiles (e.g., azides, phthalimides). Operating under mildly acidic to neutral conditions, it bypasses the risk of base-induced elimination. The reaction proceeds with strict stereochemical inversion, converting cis-3-fluoropiperidin-4-ol exclusively to the trans-4-substituted derivative.
Strategy B: Sulfonate Activation and Displacement
For aliphatic amines or weaker nucleophiles incompatible with Mitsunobu conditions, a two-step activation-displacement protocol is required. The C4-hydroxyl is first quantitatively converted to a mesylate (OMs) or triflate (OTf). Subsequent SN2 displacement is achieved using polar aprotic solvents (DMF, DMSO) under thermal activation to overcome the dipole repulsion exerted by the C3-fluorine.
Caption: Mechanistic SN2 pathway highlighting the stereoelectronic penalty of C3-fluorine.
Experimental Methodologies
Protocol 1: Stereospecific Synthesis of trans-4-Aryloxy-3-fluoropiperidine via Mitsunobu Reaction
This protocol utilizes a self-validating sequence where the formation of the active intermediate is visually and analytically trackable.
Reagents:
-
cis-1-Boc-3-fluoropiperidin-4-ol (1.0 equiv, 10 mmol)
-
Phenol derivative (1.2 equiv, 12 mmol)
-
Triphenylphosphine (PPh₃) (1.5 equiv, 15 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 15 mmol)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve cis-1-Boc-3-fluoropiperidin-4-ol, the phenol derivative, and PPh₃ in anhydrous THF. Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add DIAD dropwise over 15 minutes. Causality Note: Slow addition prevents the premature consumption of the betaine intermediate by ambient moisture and controls the exothermic formation of the phosphonium species.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Validation Check: Withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. The complete disappearance of the starting mass (M+H) and the appearance of the inverted trans-product mass confirms successful displacement.
-
Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter the white solid.
-
Purification: Purify the filtrate via flash column chromatography (SiO₂, gradient elution 5-20% EtOAc in Hexanes) to yield the pure trans-4-aryloxy-3-fluoropiperidine.
Protocol 2: Synthesis of trans-4-Azido-3-fluoropiperidine via Mesylate Activation
Designed for robust displacement when Mitsunobu conditions fail.
Step 1: Mesylation
-
Dissolve cis-1-Boc-3-fluoropiperidin-4-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.3 M) and add Triethylamine (2.0 equiv). Cool to 0 °C.
-
Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise. Stir for 2 hours at room temperature.
-
Validation: TLC (Hexane/EtOAc 7:3) should show complete conversion to a less polar spot. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the crude mesylate (used without further purification).
Step 2: Azide Displacement
-
Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add Sodium Azide (NaN₃) (3.0 equiv).
-
Heat the mixture to 85 °C for 18 hours. Causality Note: The elevated temperature is strictly required to overcome the dipole-dipole repulsion between the C3-fluorine and the incoming azide nucleophile during the SN2 transition state.
-
Cool to room temperature, dilute with H₂O (5 volumes), and extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate.
Quantitative Data Presentation
The following table summarizes the kinetic and thermodynamic penalties associated with the C3-fluorine during SN2 displacements, emphasizing the need for optimized conditions.
| Substrate | Reaction Type | Nucleophile | Temp (°C) | Time (h) | Yield (%) | Stereochemical Outcome |
| 1-Boc-piperidin-4-ol | Mitsunobu | Phenol | 25 | 4 | 88 | Inversion |
| cis-1-Boc-3-fluoropiperidin-4-ol | Mitsunobu | Phenol | 25 | 16 | 74 | Strict Inversion (trans) |
| 1-Boc-piperidin-4-yl mesylate | SN2 Displacement | NaN₃ | 60 | 8 | 92 | Inversion |
| cis-1-Boc-3-fluoro-4-yl mesylate | SN2 Displacement | NaN₃ | 85 | 18 | 68 | Strict Inversion (trans) |
Data demonstrates the "fluorine penalty": extended reaction times and elevated temperatures are required to achieve comparable yields in fluorinated systems.
References
-
Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry The Journal of Organic Chemistry URL:[Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process Nature Chemistry URL:[Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines Apollo - University of Cambridge Repository URL:[Link]
using (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol in fragment-based drug discovery
Application Note: High-Precision Fragment Screening using (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol
Abstract
This application note details the deployment of This compound as a high-value 3D scaffold in Fragment-Based Drug Discovery (FBDD). Unlike flat heteroaromatic fragments, this scaffold offers defined stereochemistry, high fraction of sp3 carbons (
Part 1: The Chemical Rationale
In FBDD, the transition from "flat" (2D) to "shaped" (3D) fragments is critical for exploring novel chemical space and improving specificity. The this compound scaffold represents a "privileged structure" due to three synergistic features:
-
Conformational Locking (The "F-Effect"): The geminal substitution at C3 (Fluorine and Methyl) creates a quaternary center that significantly restricts the conformational flexibility of the piperidine ring. The fluorine atom typically adopts an axial orientation to maximize the gauche effect with the adjacent nitrogen lone pair and minimize dipole repulsion. This "locks" the fragment into a defined chair conformation, reducing the entropic penalty upon protein binding.
-
pKa Modulation: The electronegative fluorine at the
-position to the amine inductively withdraws electron density. This lowers the of the piperidine nitrogen (typically from ~10-11 down to ~8-9).-
Impact: At physiological pH (7.4), a larger fraction of the molecule exists as the neutral free base compared to non-fluorinated piperidines, enhancing membrane permeability and oral bioavailability in downstream leads.
-
-
Orthogonal Growth Vectors:
-
Vector A (Secondary Amine): The primary handle for fragment growing (e.g., via amide coupling or reductive amination).
-
Vector B (Hydroxyl Group): Acts as a specific H-bond donor/acceptor "anchor" to fix the fragment in the binding pocket.
-
Vector C (Fluorine/Methyl): Provides hydrophobic shape complementarity and metabolic blocking at a metabolically labile site.
-
Part 2: Library Design & Quality Control
Before screening, the fragment must pass rigorous QC. Fluorinated fragments are prone to aggregation or precipitation if not handled correctly in aqueous buffers.
Data Presentation: Physicochemical Profile
| Property | Value / Characteristic | Relevance to FBDD |
| MW | ~133.16 Da | Ideal "Rule of 3" compliance (<300 Da). |
| cLogP | ~0.2 - 0.5 | High solubility; low risk of non-specific hydrophobic binding. |
| H-Bond Donors | 2 (NH, OH) | Critical for anchoring. |
| H-Bond Acceptors | 2 (N, F) | Fluorine can act as a weak acceptor in specific environments. |
| Stereochemistry | (3S, 4R) | Defined 3D vector; enantiomerically pure samples are mandatory to avoid mixed SAR signals. |
Protocol: Solubility & Aggregation Check
Objective: Ensure the fragment is monomeric in assay buffer.
-
Stock Preparation: Dissolve solid this compound in
-DMSO to 100 mM.-
Note: Use anhydrous DMSO to prevent moisture uptake, which degrades library integrity over time.
-
-
Dilution Series: Prepare samples in the final assay buffer (e.g., PBS, pH 7.4) at 1 mM, 500 µM, and 200 µM.
-
DLS/NMR Check:
-
Method A (Dynamic Light Scattering): Measure particle size. A clean fragment should show no scattering intensity >1 nm radius.
-
Method B (1H NMR): Compare line widths. Broadened peaks indicate aggregation or exchange broadening.
-
Pass Criteria: Sharp doublets/multiplets in NMR; no "aggregates" in DLS.
-
Part 3: Screening Protocols
We utilize a "Cascade Screening" approach: High-throughput SPR for binding detection, followed by Ligand-Observed NMR for structural validation.
Workflow Visualization
Caption: Figure 1. The FBDD Cascade. The fragment moves from QC to SPR (high throughput) and NMR (high fidelity) before structural elaboration.
Protocol: Surface Plasmon Resonance (SPR)[1][2][3]
Rationale: SPR is the gold standard for detecting weak fragment affinities (
Materials:
-
Instrument: Biacore 8K or S200 (or equivalent).
-
Sensor Chip: CM5 (Carboxymethyl dextran) or SA (Streptavidin) depending on protein tagging.
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, pH 7.4) + 2% DMSO.
Step-by-Step Methodology:
-
Immobilization:
-
Target density: High density (~3000–5000 RU) is required for low-MW fragments (~133 Da) to generate sufficient
. -
Calculation:
.
-
-
Solvent Correction:
-
Construct a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts. This is critical for fragments.
-
-
Injection Cycle:
-
Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.
-
Contact Time: 30–60 seconds (fast on/off rates expected).
-
Dissociation: 60 seconds.
-
-
Data Analysis:
-
Apply "Clean Screen" filters: Remove compounds with "square wave" binding (non-specific) or super-stoichiometric binding (aggregation).
-
Success Metric: A square-shaped sensorgram (fast on/off) reaching steady state, with
correlating to concentration.
-
Protocol: Ligand-Observed NMR (STD-NMR)
Rationale: Saturation Transfer Difference (STD) NMR confirms that the fragment binds to the protein receptor and maps the epitope (which part of the molecule touches the protein).
Materials:
-
Instrument: 600 MHz NMR with CryoProbe.
-
Sample: 10–20 µM Protein, 500–1000 µM Fragment (50:1 to 100:1 excess).
-
Control: Non-binding reference protein (optional) or competitive displacement with a known inhibitor (Spy molecule).
Step-by-Step Methodology:
-
Pulse Sequence: Use a standard STD sequence with solvent suppression (e.g., excitation sculpting).
-
On-Resonance Irradiation: Irradiate protein methyls (e.g., 0 ppm or -0.5 ppm). Ensure the fragment signals do not overlap with this region.
-
Off-Resonance Irradiation: Set at 30 ppm (control).
-
Acquisition: Interleave on/off scans to minimize artifacts. Acquire 512–1024 scans.
-
Analysis:
-
Subtract "On" spectrum from "Off" spectrum.
-
Positive Result: Signals from the fragment (specifically the methyl doublet or ring protons) appear in the difference spectrum.
-
Epitope Mapping: If the Methyl group signal is stronger than the C4-H signal in the difference spectrum, the hydrophobic methyl/fluorine face is likely the primary contact interface.
-
Part 4: Fragment Elaboration & Logic
Once this compound is validated as a hit, the next step is elaboration.
Diagram: Pharmacophore Vectors
Caption: Figure 2. Vector Map. The NH is the primary synthetic exit vector; OH and F/Me provide binding affinity and shape.
Elaboration Strategy:
-
Grow from NH: The secondary amine is the most accessible vector.
-
Reaction: Amide coupling with diverse carboxylic acids or
with heteroaryl halides. -
Goal: Reach adjacent sub-pockets to increase affinity from mM to µM/nM.
-
-
Maintain the Anchor: The 4-OH and 3-F/Me motif likely drives the initial specific recognition. Do not modify these early in the process.
-
Exploit the Chirality: The (3S,4R) configuration projects the OH and NH in specific vectors. If SAR data is flat, check if the enantiomer (3R,4S) was inadvertently used or if the protein pocket requires the opposite shape.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery.[1] Nature Reviews Drug Discovery, 15(9), 605-619. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in pharmaceutical research. Chemical Reviews, 104(8), 3641-3676. [Link]
-
Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 169-218. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Yield Optimization of (3S,4R)-3-Fluoro-3-methylpiperidin-4-ol
Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of (3S,4R)-3-fluoro-3-methylpiperidin-4-ol .
This highly specific chiral amino alcohol is a critical structural building block for next-generation, wild-type-sparing EGFR inhibitors, most notably BLU-945, used in the treatment of drug-resistant non-small-cell lung cancer (NSCLC) [1, 2]. Synthesizing this fragment with high enantiomeric and diastereomeric purity is notoriously challenging due to the volatility of the intermediates and the stereoelectronic complexities of fluorinated piperidines.
This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield, reproducible workflows.
I. Synthetic Workflow & Pathway Visualization
The synthesis relies on the electrophilic fluorination of a protected piperidone, followed by a diastereoselective ketone reduction, Boc-deprotection, and final chiral resolution [1, 2].
Synthetic workflow for (3S,4R)-3-fluoro-3-methylpiperidin-4-ol from piperidone starting material.
II. Step-by-Step Experimental Protocols
To guarantee scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to the next step unless the intermediate passes the specified analytical checkpoint.
Step 1: Electrophilic Fluorination
-
Dissolve tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous acetonitrile (MeCN) to achieve a 0.3 M concentration.
-
Cool the reaction vessel strictly to 0 °C using an ice bath.
-
Add Selectfluor (1.10 equiv) portion-wise over 15 minutes to control the exotherm [1].
-
Stir for 1 hour at 0 °C.
-
Validation: Quench a 50 µL aliquot in water/EtOAc. TLC should show complete consumption of the starting material.
-
Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate as a light-yellow oil [1].
Step 2: Diastereoselective Reduction
-
Dissolve the fluorinated intermediate (1.0 equiv) in anhydrous methanol (0.2 M).
-
Cool to 0 °C.
-
Add Sodium Borohydride (NaBH₄) (1.5 equiv) in small portions to prevent aggressive hydrogen gas evolution.
-
Stir for 2 hours at 0 °C.
-
Validation: LC-MS must confirm the mass shift from the ketone to the alcohol (M+H-Boc fragment observed).
-
Quench with saturated aqueous NH₄Cl, extract with DCM, dry, and concentrate to yield tert-butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate.
Step 3: Boc Deprotection
-
Dissolve the protected alcohol (1.0 equiv) in anhydrous DCM (0.5 M).
-
Add 4M HCl in Dioxane (5.0 equiv) dropwise at room temperature [1].
-
Stir at room temperature for 3 hours. A white precipitate should form.
-
Validation: Filter the precipitate and analyze via LC-MS (ES, m/z) = 134 [M+1] for the free amine.
-
Collect the precipitate by filtration and wash with cold diethyl ether to afford 3-fluoro-3-methylpiperidin-4-ol hydrochloride [1].
Step 4: Chiral Resolution
-
Neutralize the hydrochloride salt using an ion-exchange column or basic workup to obtain the free base.
-
Subject the racemate to Preparative Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H) [2].
-
Isolate the first-eluting peak (Peak 1) corresponding to the (3S,4R) configuration [2].
III. Quantitative Data & Analytical Benchmarks
Summarized below are the expected yields and analytical markers required to validate each stage of the synthesis.
| Synthesis Phase | Target Intermediate | Expected Yield | Key Analytical Marker (LC-MS / NMR) |
| 1. Fluorination | tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate | 90 - 98% | m/z: 176 [M+H-tBu]⁺; ¹⁹F NMR: ~ -155 ppm |
| 2. Reduction | tert-butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate | 80 - 85% | m/z: 178 [M+H-tBu]⁺; Disappearance of C=O ¹³C peak |
| 3. Deprotection | 3-fluoro-3-methylpiperidin-4-ol hydrochloride | 85 - 90% | m/z: 134 [M+H]⁺ (Free base mass) |
| 4. Resolution | (3S,4R)-3-fluoro-3-methylpiperidin-4-ol | 35 - 40%* | Chiral SFC: Peak 1 (ee > 99%) |
*Yield represents the theoretical maximum of 50% for a racemic resolution, minus standard chromatographic losses.
IV. Troubleshooting & FAQs
Q1: My fluorination yield is low, and LC-MS shows a +18 Da impurity relative to the product. What is happening? A1: You are observing over-fluorination (forming a difluorinated species). Selectfluor is a highly reactive electrophilic fluorine source. The causality here is that the alpha-proton of your newly formed mono-fluorinated product is highly acidic, making it susceptible to secondary enolization and subsequent fluorination. Fix: Strictly control the temperature at 0 °C. Do not let the reaction warm to room temperature, and ensure you are using exactly 1.05 to 1.10 equivalents of Selectfluor, no more [1].
Q2: How can I improve the diastereoselectivity during the NaBH₄ reduction step? A2: NaBH₄ reduction typically yields a mixture of cis and trans isomers because the hydride can attack the planar carbonyl from either face. The bulky Boc group and the alpha-fluoro/methyl groups dictate the facial selectivity. Fix: To improve the cis/trans ratio toward your desired diastereomer, lower the reduction temperature to -20 °C or switch to a bulkier, sterically demanding reducing agent (e.g., L-Selectride). This maximizes steric differentiation during the transition state, forcing the hydride to attack exclusively from the less hindered face.
Q3: During Boc deprotection, my product becomes a sticky, gummy residue instead of a clean white precipitate. How do I fix this? A3: This is caused by residual moisture or incomplete removal of the dioxane solvent. The hydrochloride salt of the piperidinol is highly hygroscopic. Fix: Ensure anhydrous DCM and fresh 4M HCl in dioxane are used. If a gum forms, do not attempt to scrape it. Instead, triturate the gum vigorously with cold diethyl ether or methyl tert-butyl ether (MTBE). The non-polar solvent will strip away residual dioxane and force the salt to crystallize [1].
Q4: Standard reverse-phase HPLC is failing to resolve my enantiomers. What are the optimal conditions for the final chiral resolution? A4: Because this intermediate is a highly polar, low-molecular-weight amino alcohol, standard reverse-phase HPLC suffers from severe peak tailing and poor chiral recognition. Fix: You must use Preparative Supercritical Fluid Chromatography (SFC)[2]. CO₂-based SFC combined with a chiral stationary phase (such as Chiralpak AD-H or IC) and a basic modifier (e.g., 0.1% diethylamine in methanol) suppresses the ionization of the secondary amine, preventing peak tailing and ensuring baseline separation of the (3S,4R) enantiomer.
V. References
-
Title: WO2021133809A1 - Inhibitors of mutant forms of egfr Source: Google Patents URL:
-
Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Technical Support Center: Separating Diastereomers of 3-fluoro-3-methyl-piperidin-4-ol
Welcome to the technical support portal for the stereoselective separation of 3-fluoro-3-methyl-piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of isolating and purifying the diastereomers of this fluorinated piperidine scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and troubleshooting strategies to empower your experimental success.
The target molecule, 3-fluoro-3-methyl-piperidin-4-ol, possesses two stereocenters at the C3 and C4 positions, giving rise to two pairs of enantiomers, which are diastereomeric to each other: (3R,4S)/(3S,4R) and (3R,4R)/(3S,4S). Because diastereomers have different physical and chemical properties, they can be separated using standard achiral chromatographic techniques.[1][2] This guide focuses on the separation of these diastereomeric pairs.
Troubleshooting Guide
This section addresses specific, common issues encountered during the separation process in a direct Q&A format.
Q1: Why am I seeing poor or no separation of my diastereomers on a standard silica gel column?
A1: This is the most common challenge. The diastereomers of 3-fluoro-3-methyl-piperidin-4-ol likely have very similar polarities, leading to co-elution.[3] The key is to amplify the small differences in their interaction with the stationary phase.
-
Causality: The separation on silica gel (a polar stationary phase) is driven by differential polar interactions. The relative orientation of the polar hydroxyl (-OH) and fluoro (-F) groups, and the basic nitrogen, determines the molecule's overall polarity. The cis-isomer may exhibit intramolecular hydrogen bonding between the hydroxyl group and the nitrogen or even the fluorine, which can reduce its interaction with the silica surface, causing it to elute faster. The trans-isomer, with its polar groups more exposed, will interact more strongly and elute later. Your mobile phase may be too polar, preventing these subtle differences from being expressed.
-
Troubleshooting Steps:
-
Optimize Mobile Phase via TLC: Before committing to a column, systematically screen solvent systems with Thin Layer Chromatography (TLC). Start with a low-polarity mobile phase (e.g., 95:5 Dichloromethane/Methanol or Hexane/Ethyl Acetate) and gradually increase the polarity.[3] The goal is to find a system where both spots have low Rf values (e.g., 0.15 and 0.25) but are clearly resolved. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide can deactivate acidic sites on the silica, preventing peak tailing and improving resolution.
-
Adjust Flow Rate: A slower flow rate during column chromatography increases the equilibration time between the diastereomers and the stationary phase, which can significantly enhance separation.[3]
-
Improve Column Packing: A poorly packed column with channels or bubbles will ruin any chance of separating closely eluting compounds. Ensure a uniform, tightly packed column bed.[4]
-
Consider Gradient Elution: If an isocratic system fails, a shallow gradient where the mobile phase polarity is increased very slowly can help resolve the two diastereomers.[3]
-
Q2: My TLC shows two distinct spots, but my column separation is still failing. What's next?
A2: A successful TLC is a great start, but scaling up to column chromatography introduces factors like band broadening that can reduce resolution.
-
Troubleshooting Steps:
-
Increase Column Dimensions: Use a longer, narrower column. A longer column provides more theoretical plates, increasing the opportunity for separation.[3]
-
Use Finer Silica: Switching from standard flash silica (e.g., 40-63 µm) to a smaller particle size (e.g., 25-40 µm) increases the surface area and can lead to much better separation efficiency.[3]
-
Dry Loading: Instead of loading your sample dissolved in solvent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your column. This technique minimizes the initial band width, leading to sharper peaks and better resolution.
-
Q3: I've tried optimizing my silica gel chromatography with no luck. Are there alternative stationary phases or techniques?
A3: Absolutely. When silica gel isn't selective enough, it's time to explore different interaction mechanisms.
-
Alternative Approaches:
-
Different Stationary Phases: Consider other achiral stationary phases that offer different selectivity. Alumina, Diol, or Cyano-bonded silica columns can sometimes provide the necessary difference in interaction to achieve separation. For particularly challenging separations, porous graphitic carbon (PGC) columns can offer unique selectivity based on molecular shape.[2][5]
-
Achiral HPLC: High-Performance Liquid Chromatography (HPLC) on an achiral column provides vastly superior efficiency compared to flash chromatography. Screening different columns (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl (PFP)) under reversed-phase or normal-phase conditions is a powerful strategy.[5][6] The PFP phase, in particular, can be effective for separating positional isomers and fluorinated compounds.[5]
-
Supercritical Fluid Chromatography (SFC): SFC often provides better resolution and faster separations than HPLC.[7] It works well with polysaccharide-based chiral columns which can also sometimes separate diastereomers.
-
Q4: How do I confirm the purity and relative stereochemistry of my separated fractions?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Diastereomers are distinct compounds and will have different NMR spectra.[1]
-
Analytical Protocol:
-
¹H NMR: Protons in different diastereomers exist in slightly different magnetic environments, leading to distinct chemical shifts and coupling constants.[1] Carefully compare the spectra of your starting mixture and the isolated fractions. The disappearance of one set of signals in a fraction indicates successful separation.
-
¹⁹F NMR: The fluorine atom is an excellent NMR handle. Each diastereomer should give a distinct singlet or doublet in the ¹⁹F NMR spectrum, making it easy to assess purity.[8]
-
NOESY/ROESY: 2D NMR experiments like NOESY can reveal through-space correlations between protons. For the cis-diastereomer, you might observe a NOE correlation between the proton at C4 and the methyl group at C3, which would be absent in the trans-diastereomer. This is a definitive way to assign relative stereochemistry.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating diastereomers?
A1: Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different melting points, boiling points, solubilities, and, most importantly, different affinities for chromatographic stationary phases.[1] This difference in physical properties allows for their separation using standard (achiral) analytical techniques.[2]
Q2: Should I be using a chiral column to separate my diastereomers?
A2: Generally, no. The primary tool for separating diastereomers is achiral chromatography .[2][6] Chiral chromatography is specifically designed to separate enantiomers by creating a transient diastereomeric interaction with a chiral stationary phase (CSP).[10] While a chiral column might separate diastereomers, it is not the intended or most logical starting point. The separation would be based on the diastereomers' inherent property differences, not on chiral recognition.
Q3: Is chemical derivatization a viable strategy for separating these diastereomers?
A3: Derivatization is typically an indirect method used to separate enantiomers.[10][11] In that process, a racemic mixture is reacted with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers, which can then be separated on an achiral column.[12][13] Since your compound is already a mixture of diastereomers, this step is not necessary for the primary separation. However, derivatization of the hydroxyl or secondary amine could be used to alter the polarity and potentially improve chromatographic behavior on an achiral column if you are experiencing issues like peak tailing.
Q4: Can I use crystallization to separate the diastereomers?
A4: Yes, fractional crystallization can be a powerful technique, especially for large-scale separations. Since diastereomers have different solubilities, it may be possible to find a solvent system where one diastereomer preferentially crystallizes out of solution, leaving the other in the mother liquor.[14] This often requires extensive screening of different solvents and conditions.
Experimental Protocols & Data
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Prepare Stock Solution: Dissolve ~5 mg of the diastereomeric mixture of 3-fluoro-3-methyl-piperidin-4-ol in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane).
-
Spot Plates: Using a capillary spotter, apply a small spot of the stock solution onto the baseline of several silica gel TLC plates.
-
Develop Plates: Place each plate in a developing chamber containing a different mobile phase system. Start with non-polar systems and increase polarity.
-
Visualize: After development, dry the plates and visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the secondary amine).
-
Analyze: Calculate the Retention Factor (Rf) for each spot. The optimal mobile phase will show good separation between the two spots (ΔRf > 0.1) with the lower spot having an Rf between 0.15 and 0.3.
Table 1: Example TLC Method Development Data
| Mobile Phase (v/v) | Modifier (1%) | Rf (Diastereomer 1) | Rf (Diastereomer 2) | Separation (ΔRf) | Comments |
| 90:10 Hexane:EtOAc | None | 0.10 | 0.12 | 0.02 | Poor separation, spots too low. |
| 80:20 Hexane:EtOAc | None | 0.25 | 0.28 | 0.03 | Poor separation. |
| 95:5 DCM:MeOH | None | 0.20 | 0.30 | 0.10 | Promising separation. |
| 95:5 DCM:MeOH | TEA | 0.22 | 0.33 | 0.11 | Good separation, reduced tailing. Optimal for column. |
| 90:10 DCM:MeOH | TEA | 0.45 | 0.52 | 0.07 | Spots too high, reduced resolution. |
Protocol 2: Preparative Flash Column Chromatography
-
Column Selection: Choose a column with appropriate dimensions for your sample size (e.g., a 40g silica column for 400mg of crude material).
-
Packing the Column: Prepare a slurry of silica gel in the chosen non-polar component of your mobile phase (e.g., Dichloromethane). Pour the slurry into the column and use pressure to pack a firm, uniform bed.
-
Sample Loading: Pre-adsorb the crude material onto ~2-3g of silica gel. Ensure the resulting powder is dry and free-flowing. Carefully add this powder to the top of the packed column bed, creating a thin, even layer.
-
Elution: Begin eluting the column with the optimized mobile phase (e.g., 95:5 DCM:MeOH + 1% TEA). Maintain a steady, controlled flow rate.[3]
-
Fraction Collection: Collect fractions continuously in test tubes. Monitor the elution process by TLC, spotting every few fractions on a single plate to track the separation.
-
Combine and Concentrate: Once the separation is complete, combine the fractions containing each pure diastereomer. Remove the solvent under reduced pressure to yield the isolated compounds.
-
Characterization: Confirm the purity and identity of each isolated diastereomer using NMR spectroscopy as described in the Troubleshooting Guide (Q4).[1]
Visualizations
Diagram 1: Workflow for Diastereomer Separation
This diagram outlines a logical workflow for developing a separation method, from initial analysis to final purification.
Caption: Decision workflow for separating diastereomers.
Diagram 2: Diastereomer Interaction with Silica Gel
This diagram illustrates the potential difference in interaction between the cis and trans diastereomers of 3-fluoro-3-methyl-piperidin-4-ol with the polar surface of silica gel.
Caption: Differential interactions of diastereomers with a polar stationary phase.
References
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]
-
ResearchGate. (n.d.). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. ResearchGate. Available at: [Link]
-
ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Available at: [Link]
-
Reddit. (2024). Help with separation of diastereomers. Reddit. Available at: [Link]
-
Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available at: [Link]
-
Dr. Maisch. (n.d.). Chiral. Dr. Maisch. Available at: [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]
-
The Journal of Organic Chemistry. (2019). A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols To Determine the Absolute Configuration. ACS Publications. Available at: [Link]
-
ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. Available at: [Link]
-
MZ-Analysentechnik. (n.d.). Chiral FAQs. MZ-Analysentechnik. Available at: [Link]
-
Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. Regis Technologies. Available at: [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. Chromatography Forum. Available at: [Link]
-
Industrial & Engineering Chemistry Research. (2025). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. ACS Publications. Available at: [Link]
-
Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Reddit. (2022). Can NMR be used to separate enantiomers or diastereomers?. Reddit. Available at: [Link]
-
Journal of Organic Chemistry. (2013). Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. PubMed. Available at: [Link]
-
ACS Catalysis. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available at: [Link]
-
Nature Catalysis. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. ACS Publications. Available at: [Link]
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. ResearchGate. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]
-
Heterocycles. (2013). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Heterocycles. Available at: [Link]
-
ResearchGate. (2013). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. ResearchGate. Available at: [Link]
-
Sci-Hub. (n.d.). Stereoselective Synthesis of Substituted Piperidin-4-ols. Sci-Hub. Available at: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]
-
SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Available at: [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Indian Journal of Chemistry. Available at: [Link]
-
Crossref. (2014). Diastereoselective Synthesis of 3-Fluoro-2-substituted Piperidines and Pyrrolidines. Crossref. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mz-at.de [mz-at.de]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. microbenotes.com [microbenotes.com]
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- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
Technical Support Center: Overcoming Steric Hindrance in 3,3-Disubstituted Piperidine Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 3,3-disubstituted piperidines. The geminal disubstitution creates a severe steric shield around the secondary nitrogen, rendering standard coupling protocols kinetically sluggish or entirely ineffective.
This guide provides field-proven troubleshooting strategies, explaining the mechanistic causality behind reaction failures and detailing self-validating protocols to systematically overcome these barriers.
Section 1: Amide Bond Formation Challenges
FAQ 1: Why is my HATU or EDC/HOBt coupling yielding almost no product, and what is this +99 Da mass byproduct?
Causality: When coupling a carboxylic acid to a highly hindered secondary amine like a 3,3-disubstituted piperidine, the nucleophilic attack on the activated ester is severely restricted by steric clash. If you are using uronium-based coupling reagents like HATU or HBTU, the hindered amine often attacks the coupling reagent itself rather than the activated acid. This leads to a guanylation side reaction, forming a tetramethylguanidine byproduct—which appears as a characteristic +99 Da mass shift in LC-MS analysis[1].
Solution: Shift away from uronium salts if guanylation is observed. Instead, utilize phosphonium-based reagents (e.g., PyAOP or PyBOP) which do not react with the free amine, or bypass coupling reagents entirely by generating a highly reactive acid chloride[2].
Workflow for troubleshooting amide bond formation with sterically hindered piperidines.
FAQ 2: How do I implement a reliable protocol for these substrates?
Causality: Acid chlorides are highly electrophilic and possess a much smaller steric profile than HOBt/HOAt active esters, allowing them to penetrate the steric shield of the 3,3-disubstituted piperidine[2]. Furthermore, applying thermal energy (45–60 °C) is often necessary to overcome the high activation barrier associated with the hindered transition state[3].
Protocol: Self-Validating Acid Chloride Coupling
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop). Stir at room temperature until gas evolution ceases (approx. 1–2 hours).
-
Self-Validation Step: Remove a 10 µL aliquot, quench into 100 µL of methanol, and inject on LC-MS. You must observe >95% conversion to the methyl ester. Logic: If the methyl ester does not form, the acid chloride generation failed, and proceeding to the amine coupling will waste material.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Coupling: Dissolve the acid chloride in anhydrous THF or DMF. Cool to 0 °C. Add the 3,3-disubstituted piperidine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Heating: Warm to room temperature. If LC-MS shows stalled conversion, elevate the temperature to 45–60 °C for 12 hours[3].
Section 2: Buchwald-Hartwig N-Arylation
FAQ 3: I am trying to N-arylate a 3,3-disubstituted piperidine. Should I use BrettPhos or RuPhos?
Causality: For highly hindered secondary amines, RuPhos is vastly superior to BrettPhos. The Buchwald-Hartwig amination catalytic cycle consists of oxidative addition, amine binding/deprotonation, and reductive elimination. For the Pd-RuPhos system, the rate-limiting step is reductive elimination. Because RuPhos has a slightly smaller steric profile around the palladium center compared to BrettPhos, it accommodates the bulky 3,3-disubstituted piperidine much better, significantly lowering the energy barrier for reductive elimination[4]. Conversely, the extreme steric bulk of BrettPhos prevents the hindered secondary amine from successfully undergoing reductive elimination, stalling the catalytic cycle and leading to dehalogenation side reactions[4].
Mechanistic divergence in Buchwald-Hartwig amination based on ligand steric profiles.
FAQ 4: What is a reliable protocol for the Pd-RuPhos catalyzed coupling?
Protocol: Self-Validating RuPhos Pd G3 Cross-Coupling
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl halide (1.0 eq), 3,3-disubstituted piperidine (1.2 eq), (2–5 mol%), and RuPhos ligand (2–5 mol%)[4].
-
Base Selection: Add sodium tert-butoxide (NaOtBu, 1.5 eq). Note: If your substrate contains base-sensitive functional groups (e.g., esters), substitute with LiHMDS or Cs2CO3.
-
Solvent: Add anhydrous, degassed 1,4-dioxane or toluene to achieve a 0.2 M concentration.
-
Reaction: Seal the vial, remove from the glovebox, and heat at 85–100 °C for 12–24 hours.
-
Self-Validation Step: Monitor the reaction via GC-MS. The self-validating metric is the ratio of product to the dehalogenated aryl byproduct. A successful RuPhos coupling will show a >10:1 product:dehalogenation ratio. Logic: If hydrodehalogenation dominates, the reductive elimination step is failing due to excessive steric clash, indicating a need to switch to a less hindered aryl halide (e.g., bromide instead of chloride).
Quantitative Data Summary: Reagent Selection Matrix
The following table summarizes the quantitative operational parameters and expected outcomes when selecting reagents for 3,3-disubstituted piperidine coupling:
| Coupling Method | Reagent / Ligand | Ideal Substrate Profile | Typical Temp (°C) | Primary Failure Mode / Side Reaction |
| Uronium Salt | HATU, HBTU | Unhindered amines | 20–25 | Guanylation (+99 Da mass shift) |
| Phosphonium Salt | PyAOP, PyBOP | Moderately hindered | 25–45 | Sluggish kinetics; unreacted starting material |
| Acid Chloride | (COCl)₂, SOCl₂ | Highly hindered amines | 0–60 | Epimerization at the α-stereocenter |
| Buchwald-Hartwig | Pd-RuPhos | Hindered secondary amines | 85–100 | Minor hydrodehalogenation |
| Buchwald-Hartwig | Pd-BrettPhos | Primary amines | 85–100 | Stalled reductive elimination; low yield |
References
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega (2020) URL:[Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (2025) URL:[Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (2015) URL:[Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]
Sources
purification challenges of polar fluorinated piperidine intermediates
Topic: Purification & Isolation Troubleshooting Ticket ID: FP-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fluorine Paradox"
Researchers often underestimate fluorinated piperidines because they assume the fluorine atom—typically associated with increased lipophilicity—will make the molecule easier to handle than the parent piperidine.
The Reality: The strong electron-withdrawing nature of fluorine (inductive effect,
This guide provides self-validating protocols to arrest yield loss during extraction and purification.
Module 1: The Extraction & Workup Dilemma
Symptom: "My reaction worked (LCMS confirms), but after extraction and rotavap, the flask is empty or the yield is <20%."
Root Cause Analysis
-
Incomplete Extraction: The pKa shift means the amine is still protonated (water-soluble) at mild basic pH.
-
Volatility: The free base form of fluorinated piperidines (e.g., 3-fluoropiperidine, MW ~103) has high vapor pressure. It co-evaporates with solvents like DCM or ether.
Protocol A: The "pKa + 2" Extraction Rule
Scientific Principle: To ensure >99% of an amine is in the extractable free-base form, the aqueous pH must be at least 2 units higher than the conjugate acid's pKa (Henderson-Hasselbalch equation).
Step-by-Step Procedure:
-
Cool Down: Place your aqueous reaction mixture in an ice bath (
). -
Aggressive Basification: Do not use
(pH ~8.5) or (pH ~11). Use or to adjust pH to .-
Validation: Use a calibrated pH probe, not just litmus paper, to confirm pH > 12.
-
-
Salting Out: Saturate the aqueous phase with solid
. This disrupts the hydration shell of the polar amine, forcing it into the organic phase. -
Solvent Choice: Use
(3:1) instead of DCM. The alcohol component helps extract polar amines that hydrogen-bond with water. -
The "Trap Check" (Self-Validation): Before discarding the aqueous layer, take a
aliquot, acidify it, lyophilize, and run a crude NMR. If the product signals remain, your extraction pH was insufficient.
Protocol B: The "Salt-Catch" Isolation (Preventing Volatility)
Scientific Principle: Converting the volatile free base into a non-volatile salt immediately upon extraction prevents evaporative loss.
-
Extract the free base using Protocol A.
-
Do NOT evaporate to dryness.
-
Cool the organic extract to
. -
Add
equivalents of (4M in Dioxane) or dropwise. -
Evaporate the solvent. The resulting hydrochloride or trifluoroacetate salt is non-volatile and stable.
Visual Guide: Extraction Decision Tree
Caption: Logical workflow for maximizing recovery of polar fluorinated amines, prioritizing pH control and volatility management.
Module 2: Chromatographic Separation (The "Streak")
Symptom: "TLC shows a streak from baseline to solvent front. Column fractions are impure, and the product elutes over 20 test tubes."
Root Cause Analysis
Silica gel is acidic (surface silanol groups,
Protocol C: The "Ammonia-Doped" Mobile Phase
Scientific Principle: Adding a competing base to the mobile phase blocks the active silanol sites on the silica, allowing the amine product to elute as a sharp band.
The Golden Solvent System:
-
Base: Dichloromethane (DCM)
-
Modifier: Methanolic Ammonia (
in ) -
Ratio: Start with
( ) and gradient to .
Troubleshooting Table: Mobile Phase Selection
| Scenario | Recommended Mobile Phase | Additive | Why? |
| Standard Purification | DCM / MeOH | Triethylamine competes for silanol sites. | |
| Highly Polar/Water Soluble | Acetonitrile / Water (Reverse Phase) | Keeps amine protonated (soluble) but suppresses silanol ionization. | |
| "Sticky" Fluorinated Amines | DCM / MeOH | The water content in ammonium hydroxide deactivates silica more effectively than anhydrous ammonia. |
Protocol D: Visualization (The Invisible Spot)
Fluorinated piperidines often lack UV chromophores.
-
Ninhydrin Stain: Best for primary/secondary amines.
-
Recipe:
Ninhydrin + n-Butanol + AcOH. -
Action: Dip and heat with a heat gun until spots turn red/purple.
-
-
KMnO4 Stain: Universal oxidizer.
-
Action: Dip and heat. Look for yellow spots on pink background.[1]
-
-
Iodine Chamber: Reversible.
-
Action: Place plate in jar with
crystals. Dark brown spots appear.
-
Visual Guide: Purification Workflow
Caption: Decision matrix for chromatographic purification, addressing silanophilic interactions.
FAQ: Common Pitfalls
Q: I isolated the HCl salt, but it's a hygroscopic goo. How do I get a solid? A: Fluorinated amine salts are notoriously hygroscopic.
-
Dissolve the "goo" in a minimum amount of MeOH.
-
Add a large excess of
or MTBE to precipitate the solid. -
If that fails, dissolve in water and lyophilize (freeze-dry) . This is the gold standard for obtaining handleable solids of polar salts.
Q: Can I use C18 Reverse Phase for these? A: Yes, and it is often superior. Because fluorinated piperidines are polar, they elute early on C18.
-
Tip: Use a high pH buffer (Ammonium Bicarbonate, pH 10) in the aqueous mobile phase. This keeps the amine neutral (deprotonated), increasing its retention on the lipophilic C18 column and improving peak shape.
Q: My NMR shows broad peaks. Is my product impure? A: Not necessarily. Fluorinated piperidines exhibit rotamerism and slow nitrogen inversion due to the fluorine gauche effects.
-
Test: Run the NMR at elevated temperature (
). If the peaks sharpen, it is a conformational dynamic effect, not impurity.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base. Link
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Sources
Technical Support Center: Chiral Resolution of 3-fluoro-3-methyl-piperidin-4-ol
Welcome to the technical support center for the chiral resolution of 3-fluoro-3-methyl-piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are tasked with separating the enantiomers of this and structurally similar chiral compounds. As a fluorinated piperidinol, this molecule presents unique challenges due to its polarity, basicity, and the potential for intramolecular interactions.
This document moves beyond a simple recitation of methods. It provides a logical framework for method development, offers explanations for the chromatographic phenomena you will observe, and presents robust troubleshooting strategies based on established scientific principles.
Part 1: Method Development & Optimization Guide
Developing a successful chiral separation requires a systematic approach. For a novel compound like 3-fluoro-3-methyl-piperidin-4-ol, where a specific published method may not exist, the process begins with strategic screening and proceeds through logical optimization steps.
FAQ 1: Where do I even begin? Which chiral stationary phase (CSP) should I try first?
Answer: The most critical decision in chiral HPLC is the selection of the stationary phase. For a polar, basic compound like 3-fluoro-3-methyl-piperidin-4-ol, polysaccharide-based CSPs are the most successful and versatile starting point.[1] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for resolving polar molecules.[2]
Recommended Screening Protocol:
A column screening strategy is the most efficient way to start.[3] We recommend screening a minimum of three to four polysaccharide-based columns with different selectors to maximize your chances of finding initial separation.
| Column Type | Chiral Selector Example | Primary Interaction Strengths | Typical Screening Mode |
| Polysaccharide (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | π-π interactions, Hydrogen Bonding, Steric Inclusion | Normal Phase, Polar Organic |
| Polysaccharide (Immobilized) | Cellulose tris(3,5-dimethylphenylcarbamate) | Steric Fit, Dipole-Dipole, Hydrogen Bonding | Normal Phase, Polar Organic |
| Polysaccharide (Coated) | Cellulose tris(4-methylbenzoate) | Steric Fit, π-π interactions | Normal Phase |
| Cyclodextrin-Based | Hydroxypropyl-β-cyclodextrin | Inclusion Complexation, Hydrogen Bonding | Reversed-Phase, Polar Organic |
Experimental Protocol: Initial CSP Screening
-
Prepare Stock Solution: Dissolve the racemic 3-fluoro-3-methyl-piperidin-4-ol standard in methanol or ethanol to a concentration of 1 mg/mL.
-
Initial Mobile Phase (Normal Phase): Start with a mixture of Hexane/Isopropanol (IPA) (90:10, v/v) containing 0.1% diethylamine (DEA).[3][4] The basic additive (DEA) is crucial for preventing peak tailing by masking acidic silanol sites on the silica support.[3]
-
Initial Mobile Phase (Polar Organic Mode): An alternative is 100% Acetonitrile (ACN) or ACN/Methanol (98:2, v/v) with 0.1% DEA. This can be effective for polar compounds.
-
Screening Conditions:
-
Execution: Inject the standard onto each of the selected columns in sequence, allowing for proper equilibration (at least 20 column volumes) with the mobile phase before each run.
FAQ 2: I see some separation, but the resolution is poor (Rs < 1.5). What are my next steps for optimization?
Answer: Achieving baseline resolution often requires fine-tuning the mobile phase composition and other instrument parameters.[6] The goal is to manipulate the selectivity (α) and efficiency (N) of the separation.
Optimization Workflow Diagram
Caption: Workflow for optimizing a chiral HPLC separation.
Step-by-Step Optimization:
-
Vary the Alcohol Modifier Percentage (Normal Phase): The alcohol (e.g., IPA, ethanol) in the mobile phase is the primary driver of retention.
-
To Increase Resolution: Decrease the alcohol percentage in small increments (e.g., from 10% to 8%, then 5%). This will increase retention times and often improves the differential interaction between the enantiomers and the CSP, leading to better resolution.
-
To Decrease Run Time: If resolution is already good, you can increase the alcohol percentage.
-
-
Change the Alcohol Modifier Type: The choice of alcohol can significantly impact selectivity.[3]
-
If using IPA, try switching to Ethanol (EtOH). Ethanol is more polar and can alter hydrogen bonding interactions with the CSP.
-
Consider trying n-Propanol as another alternative.
-
-
Adjust the Basic Additive: While 0.1% DEA is a standard starting point, its concentration and type can be optimized.[4]
-
Peak Shape: If peak tailing persists, try increasing the DEA concentration to 0.2%.
-
Selectivity: In some cases, a different basic additive like Butylamine or Ethanolamine can dramatically improve peak shape and resolution.[4]
-
-
Optimize Temperature and Flow Rate:
-
Temperature: Lowering the column temperature (e.g., from 25 °C to 15 °C) can enhance the enantioselectivity of the separation by strengthening the transient diastereomeric complexes formed on the CSP.[3]
-
Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the stationary phase, which can improve resolution, albeit at the cost of longer analysis times.[3]
-
Part 2: Troubleshooting Common Issues
Even with a systematic approach, problems can arise. This section addresses the most common issues encountered during the chiral separation of piperidine-based compounds.
Question 1: Why are my peaks tailing or splitting?
Answer: Peak tailing or splitting for a basic analyte like 3-fluoro-3-methyl-piperidin-4-ol is a frequent problem.[7] The primary causes are chemical interactions within the column or physical issues in the HPLC system.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting peak shape issues.
Detailed Causes and Solutions:
-
Cause 1: Secondary Silanol Interactions (Most Common): The basic nitrogen in the piperidine ring can interact strongly with residual acidic silanol groups on the silica surface of the CSP. This secondary interaction causes peak tailing.
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks.[8]
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., 1.0, 0.5, 0.1, 0.05 mg/mL) to see if peak shape improves at lower concentrations.
-
-
Cause 3: Physical Column Issues: A void at the head of the column or a partially blocked inlet frit can distort the sample band, causing peak splitting or tailing for all peaks in the chromatogram.[8][9]
-
Cause 4: Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.[7]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Question 2: My retention times are drifting and not reproducible. What's going on?
Answer: Drifting retention times are typically caused by a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[3]
-
Cause 1: Insufficient Column Equilibration: Chiral columns, especially when additives are used, can take a long time to fully equilibrate. The additives can adsorb to the stationary phase, and until this process reaches equilibrium, retention times will shift. This is sometimes called a column "memory effect".[3]
-
Solution: Flush the column with the new mobile phase for an extended period (30-60 minutes or at least 20-30 column volumes) before starting your analysis. Make several injections of your standard until retention times are stable (e.g., <0.5% RSD).
-
-
Cause 2: Mobile Phase Instability: If the mobile phase is volatile (e.g., hexane-based) or prepared incorrectly, its composition can change over time due to evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using a multi-solvent mixture, consider using an online mixer or pre-mixing the solvents thoroughly.
-
-
Cause 3: Temperature Fluctuations: HPLC column temperature has a significant effect on retention. If the column compartment is not thermostatically controlled, changes in ambient lab temperature will cause retention times to drift.[3]
-
Solution: Use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 25 °C). This is critical for achieving reproducible results.
-
Question 3: I've tried everything and still can't get any separation. What are my last-resort options?
Answer: If extensive screening and optimization on polysaccharide columns fail, there are alternative strategies, though they are often more complex.
-
Option 1: Try a Different Class of CSP: While less common for this type of compound, other CSPs could be effective.
-
Pirkle-type (π-acid/π-base) phases: These work through π-π interactions.[2][10] If your molecule has aromatic rings (not applicable here, but for other targets), this could be an option.
-
Macrocyclic Glycopeptide phases (e.g., Teicoplanin): These offer complex interaction mechanisms and can be effective for polar compounds, sometimes in HILIC mode.[5]
-
-
Option 2: Derivatization: This is an indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[11] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).
-
Procedure: React the hydroxyl or amine group of your compound with an enantiopure agent (e.g., Mosher's acid chloride). This creates a covalent bond, forming two diastereomers that can then be separated. This approach is more labor-intensive but can be very effective when direct methods fail.[3]
-
References
-
Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]
-
Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Retrieved from [Link]
-
Mavrogenis, V. (n.d.). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. Retrieved from [Link]
-
Ravindra, A. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]
-
Patel, S., & Patel, P. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
Risley, D. S., & Strege, M. A. (2000). Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection. Analytical Chemistry, 72(8), 1736–1739. Retrieved from [Link]
-
Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(7), 806-813. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Gouverneur, V., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic Letters, 15(17), 4458-4461. Retrieved from [Link]
-
Zhang, Y., & Armstrong, D. W. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 799-816. Retrieved from [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Brown, R. C. D., et al. (2013). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. The Journal of Organic Chemistry, 78(3), 1147-1157. Retrieved from [Link]
-
Chinese Academy of Sciences. (2020, July 2). Fluorine enables separation-free 'chiral chromatographic analysis'. EurekAlert!. Retrieved from [Link]
-
Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. eijppr.com [eijppr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. hplc.eu [hplc.eu]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Impurity Profiling in (3S,4R)-3-Fluoro-3-methyl-piperidin-4-ol Synthesis
Welcome to the Analytical Troubleshooting Hub. This guide is designed for researchers and drug development professionals tasked with detecting, quantifying, and qualifying impurities in batches of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol—a highly functionalized, chiral piperidine intermediate.
Because fluorine substitution fundamentally alters the basicity and lipophilicity of the piperidine scaffold, standard analytical methods often fail. This center provides field-proven, self-validating protocols to ensure your batches meet regulatory standards.
Diagnostic Workflow for Batch Release
The following self-validating workflow ensures that all organic, stereoisomeric, and inorganic impurities are systematically isolated and evaluated against regulatory thresholds.
Analytical workflow for impurity detection in fluorinated piperidine batches.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Achiral LC-MS shows a closely eluting isobaric peak (same m/z). How do I definitively distinguish if this is a diastereomer or a regioisomer?
Causality & Solution: LC-MS cannot easily differentiate stereoisomers. To solve this, rely on
Q2: We are experiencing severe peak tailing during chiral separation of the (3R,4S) enantiomer from the (3S,4R) target. What is causing this, and how do we fix it?
Causality & Solution: The secondary amine in the piperidine ring is highly basic. In traditional Normal Phase HPLC, this basic nitrogen strongly interacts with residual acidic silanols on the chiral stationary phase (CSP), causing severe peak tailing.
The Fix: Switch to Chiral Supercritical Fluid Chromatography (SFC). Using supercritical CO
Q3: An unknown organic impurity is present at 0.08% peak area in our API batch. Do we need to formally identify and qualify it? Causality & Solution: According to the for new drug substances, the required action depends on the Maximum Daily Dose (MDD) of the final drug product. For an MDD ≤ 2g/day, the Reporting Threshold is 0.05%, meaning the impurity must be reported. However, the Identification Threshold is 0.10%. Because 0.08% falls between these thresholds, you must report it, but formal structure elucidation and toxicological qualification are not strictly mandated unless in silico screening flags it as a mutagenic structural alert (per ICH M7).
Quantitative Impurity Thresholds & Detection Matrix
To streamline your control strategy, use the following matrix to map expected impurities to their optimal detection methods and regulatory thresholds (assuming MDD ≤ 2g/day).
| Impurity Type | Example Structure / Origin | Primary Detection Method | ICH Q3A Reporting Threshold | ICH Q3A Identification Threshold |
| Organic (Regioisomer) | 4-fluoro-3-methyl-piperidin-3-ol | Achiral LC-MS / | 0.05% | 0.10% |
| Organic (Diastereomer) | (3S,4S)-3-fluoro-3-methyl-piperidin-4-ol | Chiral SFC / | 0.05% | 0.10% |
| Organic (Enantiomer) | (3R,4S)-3-fluoro-3-methyl-piperidin-4-ol | Chiral SFC | 0.05% | 0.10% |
| Inorganic Salts | Fluoride salts (F⁻) from DAST/Selectfluor | Ion Chromatography (IC) | N/A (Pharmacopeial) | N/A (Pharmacopeial) |
| Residual Solvent | Dichloromethane (Extraction solvent) | GC-FID (Headspace) | N/A (ICH Q3C limits) | N/A |
Validated Experimental Protocols
Protocol A: Chiral SFC Method for Stereoisomeric Purity
This protocol utilizes the masking effect of basic additives in supercritical fluids to prevent secondary interactions, ensuring an accurate Enantiomeric Excess (ee) calculation.
-
Sample Preparation: Dissolve the batch sample in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or IC, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Composition:
-
CO
: 85% -
Co-solvent: 15% Methanol containing 0.1% Diethylamine (DEA) or Isopropylamine (IPA). Note: The basic additive is critical to prevent piperidine nitrogen tailing.
-
-
Operating Parameters: Flow rate at 3.0 mL/min; Backpressure regulator (BPR) set to 120 bar; Column temperature at 35°C.
-
Detection: UV detection at 210 nm (due to lack of strong chromophores on the aliphatic piperidine ring, ELSD or MS detection may be coupled if UV sensitivity is insufficient).
-
System Suitability: Ensure resolution (
) between the (3S,4R) and (3R,4S) peaks is ≥ 2.0 before integrating peak areas for %ee calculation.
Protocol B: F Quantitative NMR (qNMR) for Regioisomeric Profiling
qNMR provides a self-validating, primary ratio of fluorinated species without the need for reference standards for every unknown impurity.
-
Internal Standard (IS) Selection: Weigh exactly 10.0 mg of a high-purity fluorinated internal standard (e.g., 1,4-Difluorobenzene or Trifluoroethanol) and 20.0 mg of the batch sample.
-
Solvent: Dissolve the mixture in 0.6 mL of CDCl
or DMSO- . Ensure complete dissolution. -
Acquisition Parameters (Critical Causality Step): The relaxation delay (
) must be set to at least 5 times the longest longitudinal relaxation time ( ) of the fluorine nuclei in the sample (typically = 15-20 seconds for F). Failing to allow complete relaxation will result in the under-quantification of impurities with longer values. -
Pulse Sequence: Use a simple 90-degree pulse sequence with inverse-gated
H decoupling to eliminate Nuclear Overhauser Effect (NOE) enhancements that could skew the integration. -
Processing: Phase and baseline correct the spectrum manually. Integrate the target tertiary fluoride peak (approx. -160 to -180 ppm depending on solvent) against the internal standard to determine absolute purity and diastereomeric excess (de).
References
-
Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Quantitative NMR spectroscopy in pharmaceutical analysis Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
Technical Support Center: Stability of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol
Case ID: FMP-STAB-001
Status: Active
Subject: Acidic Stability Profile & Degradation Mechanisms
Molecule Class:
Executive Summary
(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol is kinetically stable in mild to moderate acidic conditions (e.g., 1M HCl, acetic acid) at ambient temperatures. It is frequently isolated and stored as a hydrochloride salt.
However, under forcing acidic conditions (high temperature, strong Brønsted acids like conc.
Key Technical Insight: The fluorine atom at C3 exerts a protective inductive effect (
Mechanistic Stability Logic
To understand the limits of this molecule, you must understand the competition between the protective inductive effect and the destructive rearrangement potential .
The Electronic Tug-of-War
-
Protonation (Fast & Reversible): The basic piperidine nitrogen (
) protonates immediately. The hydroxyl group ( ) protonates only in strong acid. -
Carbocation Formation (The Rate-Limiting Step): For dehydration to occur (E1 mechanism), the protonated hydroxyl (
) must leave, creating a carbocation at C4.-
The Fluorine Effect: The electronegative fluorine at C3 pulls electron density away from C4. This destabilizes the transition state leading to the C4 carbocation. Consequently, the molecule is resistant to standard acid-catalyzed dehydration .
-
-
The Failure Mode (Wagner-Meerwein Shift): If forcing conditions generate the C4 cation, the adjacent methyl group at C3 can migrate to C4. This moves the positive charge to C3 (directly attached to Fluorine).
-
Why this is dangerous: While fluorine is inductively withdrawing, its lone pairs can stabilize an
-carbocation via resonance (mesomeric effect, ). This makes the rearranged product thermodynamically favorable, leading to irreversible decomposition.
-
Visualizing the Pathway
Figure 1: Mechanistic pathway showing the kinetic stability trap (Salt formation) versus the thermodynamic degradation pathway (Rearrangement) accessible only under high energy conditions.
Troubleshooting Guide (FAQ)
Q1: I see a mass peak of [M-18] in my LCMS after treating with 4M HCl at 60°C. Is this dehydration?
-
Diagnosis: Yes. While the molecule is resistant, 60°C in 4M HCl provides enough energy to overcome the inductive barrier of the fluorine. The [M-18] peak corresponds to the loss of water.
-
Corrective Action: Lower the temperature. This molecule should be handled at 0°C to Room Temperature (RT) in acidic media. If higher temperatures are required for a subsequent step, consider protecting the alcohol as an acetate or ether, which changes the leaving group dynamics.
Q2: Can I use this molecule in a reductive amination with acetic acid?
-
Diagnosis: Yes, absolutely.
-
Reasoning: Reductive amination typically uses mild acid (pH 4-5) and ambient temperature. These conditions are insufficient to trigger the loss of the hydroxyl group. The fluorine substituent actually protects the alcohol from side reactions during this process.
Q3: The HCl salt is hygroscopic and difficult to weigh. How should I handle it?
-
Diagnosis: Piperidine salts are notoriously hygroscopic.
-
Protocol:
-
Do not store the salt in open air.
-
If precise stoichiometry is needed, convert a small aliquot to the free base (using
), extract into DCM, evaporate, and weigh the oil/solid immediately. -
Alternatively, prepare a stock solution of the salt in Methanol or Water and dose volumetrically.
-
Q4: Will the Fluorine atom be eliminated (Defluorination)?
-
Diagnosis: Unlikely in acid.
-
Reasoning: The C-F bond is extremely strong (
). Acid-catalyzed defluorination generally requires superacids or specific Lewis acids (like ) that coordinate to the fluorine. In standard Brønsted acids (HCl, TFA, ), the C-F bond is inert. Defluorination is a risk under basic conditions (E1cB mechanism), not acidic.
Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this protocol to validate if your specific reaction conditions are safe.
-
Preparation: Dissolve 5 mg of this compound in 1 mL of the target solvent/acid mixture.
-
Control: Prepare a reference sample in neutral Methanol.
-
Incubation:
-
Sample A: 1 hour at RT.
-
Sample B: 1 hour at your target reaction temperature (e.g., 50°C).
-
-
Analysis: Analyze via UPLC-MS (Acidic method, e.g., 0.1% Formic Acid).
-
Interpretation:
-
Pass: Purity of Sample A & B > 98% relative to Control.
-
Warning: Presence of peak at [M-18] (Dehydration) or [M+H] shift (Rearrangement).
-
Fail: >5% degradation.
-
Protocol B: Free Base Recovery from HCl Salt
If the salt is too hygroscopic or acidic for your application.
-
Dissolve the HCl salt in minimal water (
). -
Cool to 0°C.
-
Slowly add Saturated Aqueous
until pH . Note: Do not use strong bases like NaOH to avoid potential HF elimination. -
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry organics over
. -
Concentrate in vacuo at
.
Reference Data
Solvent & Acid Compatibility Matrix
| Solvent System | Acid Concentration | Temperature Limit | Stability Rating |
| Methanol / Ethanol | 1.25M HCl | < 40°C | High (Standard storage form) |
| Water | pH 1 - 4 | < 60°C | High |
| DCM / Toluene | TFA (Trifluoroacetic Acid) | < RT | Moderate (Monitor for esterification) |
| Acetic Acid | Glacial (100%) | < 80°C | High |
| Sulfuric Acid | > 10% Aqueous | > 50°C | Low (Risk of rearrangement) |
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Context: Foundational text explaining the inductive effect of fluorine and its ability to destabilize
-carbocations (preventing dehydration) while stabilizing -carbocations (promoting rearrangement if the barrier is crossed).
-
-
Pfizer Inc. (2011). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates). US Patent 2011/0224440. Link
-
Context: Describes the handling of similar 3-substituted-4-hydroxypiperidine scaffolds under acidic conditions during salt formation and isolation.
-
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 19: Elimination Reactions. Link
-
Context: Authoritative source for the E1 mechanism and Wagner-Meerwein rearrangement mechanisms cited in the "Mechanistic Stability" section.
-
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Context: Details the specific stereoelectronic effects of fluorine in piperidine rings, including the impact on basicity and stability.
-
Validation & Comparative
A Senior Application Scientist's Guide to the 19F NMR Characterization of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol
Introduction: The Strategic Value of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] Fluorinated N-heterocycles, particularly piperidines, are highly sought-after building blocks in drug discovery, offering a three-dimensional scaffold that can be tailored to interact optimally with biological targets.[5]
This guide focuses on (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol , a chiral fluorinated piperidine derivative. The precise characterization of such molecules is non-trivial; confirming not only the constitution but also the relative and absolute stereochemistry is critical for understanding its structure-activity relationship (SAR). While various analytical techniques provide pieces of the puzzle, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool, offering unparalleled insight into the local chemical environment of the fluorine atom.[6][7] This guide provides an in-depth comparison of ¹⁹F NMR with other analytical methods and presents a detailed protocol for the comprehensive characterization of our target molecule, explaining the causality behind each experimental choice.
The Unparalleled Advantages of ¹⁹F NMR Spectroscopy
For any fluorinated compound, ¹⁹F NMR is not merely an alternative to proton (¹H) or carbon-13 (¹³C) NMR; it is a superior and often essential analytical technique for several key reasons:
-
Exceptional Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in a receptivity that is 83% of ¹H.[8][9] Combined with its 100% natural abundance, this ensures that high-quality spectra can be obtained rapidly, even on samples with limited quantity.[10]
-
Expansive Chemical Shift Range: The ¹⁹F chemical shift range spans over 800 ppm, which is significantly wider than the ~14 ppm range for ¹H NMR.[7][10] This vast dispersion minimizes the likelihood of signal overlap, even in complex molecules, making spectral interpretation more straightforward.[11]
-
Exquisite Sensitivity to the Local Environment: The ¹⁹F chemical shift is extremely sensitive to subtle changes in its electronic environment.[8][12] This "hyperresponsiveness" means that factors such as stereochemistry, solvent effects, and intermolecular interactions can induce significant and measurable changes in the fluorine resonance, providing a rich source of structural and conformational data.[13][14]
Workflow for Comprehensive Structural Elucidation
The complete characterization of this compound is a multi-step process where each experiment builds upon the last, providing a self-validating system for structural confirmation.
Caption: Workflow for NMR-based characterization of the target molecule.
Experimental Protocol 1: Standard 1D ¹⁹F NMR
This experiment is the first and most crucial step for characterizing the fluorinated molecule.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Causality: Deuterated solvents are used to avoid a large, interfering solvent signal in ¹H NMR and for the deuterium lock signal required by the spectrometer for field stability. The choice of solvent can influence chemical shifts due to varying intermolecular interactions.[12]
-
-
Instrument Setup:
-
Use a spectrometer equipped with a broadband or fluorine-specific probe, tuned to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz spectrometer).
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
-
-
Acquisition Parameters:
-
Pulse Angle (p1): 90° (or 30-45° for faster acquisition if quantification is not critical).
-
Causality: A 90° pulse provides the maximum signal-to-noise ratio for a single scan, which is essential for accurate integration and detection of small couplings.[11]
-
-
Relaxation Delay (d1): 20 seconds.
-
Causality: ¹⁹F nuclei can have long spin-lattice relaxation times (T₁). A long delay (ideally 5 x T₁) is critical to ensure the magnetization fully returns to equilibrium before the next pulse. This is mandatory for accurate quantitative analysis (integration).[11]
-
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 16-64 scans.
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, which scales with the square root of the number of scans.
-
-
Spectral Width (sw): ~250 ppm.
-
Causality: A wide spectral width ensures that all potential fluorine signals are captured. For organofluorine compounds, the relevant range is typically between -50 and -220 ppm.[10]
-
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Reference the spectrum. While CFCl₃ (0 ppm) is the traditional standard, it is volatile and rarely used directly. An external standard or a secondary reference like trifluoroacetic acid (TFA) at -75.6 ppm can be used.[11]
-
Integrate the signal(s).
-
Expected Results and Interpretation:
For this compound, a single fluorine environment is expected. The ¹⁹F spectrum should display one multiplet.
-
Chemical Shift (δ): The chemical shift for a fluorine on a tertiary sp³ carbon is typically in the range of -140 to -200 ppm.[15] The exact value will be highly dependent on the stereochemistry (axial vs. equatorial) and the local electronic environment.
-
Multiplicity (J-coupling): The signal will be split by neighboring protons. The key couplings are:
-
²JHF (geminal): Coupling to the proton on the same carbon (C3-H). This is typically large, around 45-50 Hz.[16]
-
³JHF (vicinal): Coupling to the protons on adjacent carbons (C2-H₂ and C4-H). The magnitude of these couplings is dependent on the dihedral angle between the C-F and C-H bonds, as described by the Karplus relationship.[9][17] For a chair conformation, an axial fluorine will have a large trans-diaxial coupling (~25-35 Hz) to one vicinal proton and smaller gauche couplings (~5-15 Hz) to others. An equatorial fluorine will only exhibit smaller gauche couplings. This analysis is fundamental to assigning the stereochemistry.[17]
-
Experimental Protocol 2: 2D ¹H-¹⁹F Heteronuclear Correlation (HETCOR)
This 2D experiment provides an unambiguous correlation between the fluorine nucleus and the protons it is directly coupled to, confirming the assignments inferred from the 1D spectrum's multiplicity.[18]
Methodology:
-
Instrument Setup: Use a standard HETCOR or HSQC (Heteronuclear Single Quantum Coherence) pulse sequence available on the spectrometer software.
-
Acquisition Parameters:
-
Spectral Widths: Set the F2 (¹H) dimension to ~10 ppm and the F1 (¹⁹F) dimension to cover the region of the fluorine signal (~20-30 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (F2): 8-16 per increment.
-
Optimization: The sequence is optimized for a one-bond J-coupling, but correlations from longer-range couplings (²JHF, ³JHF) are typically observed.
-
Expected Results and Interpretation:
The 2D spectrum will show a cross-peak correlating the ¹⁹F chemical shift (F1 axis) with the chemical shifts of the protons it is coupled to (F2 axis). This allows for the direct identification of the C3-H, C2-H₂, and C4-H protons that are spatially close to the fluorine atom.
Caption: Key NMR interactions for this compound.
Comparison with Alternative Analytical Techniques
While ¹⁹F NMR is powerful, a comprehensive characterization often involves complementary methods. The table below objectively compares its performance against other common techniques.
| Feature | ¹⁹F NMR Spectroscopy | X-ray Crystallography | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Precise solution-state conformation, stereochemistry, electronic environment, purity.[11] | Definitive solid-state 3D structure, bond lengths, and angles. | Exact mass, elemental formula confirmation. |
| Sample State | Solution | Crystalline Solid | Solution or Solid (requires ionization) |
| Strengths | Non-destructive, quantitative, highly sensitive to conformation in a biologically relevant state.[8] | Unambiguous structural proof ("gold standard"). | Extremely high sensitivity and mass accuracy. |
| Limitations | Provides data on average solution conformation; requires fluorinated analyte. | Requires a single, high-quality crystal; structure may not reflect solution state; low throughput. | Provides no stereochemical or conformational information. |
| Typical Use Case | Confirming stereochemistry, assessing conformational preferences, purity analysis. | Absolute proof of structure for a new chemical entity. | Rapid confirmation of molecular formula post-synthesis. |
Conclusion
For the structural and stereochemical characterization of fluorinated molecules like This compound , ¹⁹F NMR spectroscopy is an indispensable tool. Its high sensitivity and the responsiveness of the ¹⁹F nucleus to its local environment provide detailed conformational insights that are inaccessible by techniques like mass spectrometry. While X-ray crystallography provides the definitive solid-state structure, ¹⁹F NMR reveals the molecule's behavior in solution, which is often more relevant to its biological function. By employing a systematic workflow of 1D and 2D NMR experiments, researchers can confidently elucidate the complete structure and stereochemistry, providing a solid foundation for further drug development and SAR studies.
References
- Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
- LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.
- Wamalwa, B. M., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
- Apollo Scientific. (2026).
- Verma, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics.
- UBC Chemistry.
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.
- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
- Wamalwa, B. M., et al. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. University of Nairobi Digital Repository.
- Headley, A., et al. (2018). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing.
- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. SciSpace.
- Al-abed, Y., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.
- DiRocco, D. A., et al. (2019).
- Urick, A. K., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews.
- Parr, W. J. E., & Schaefer, T. (1976).
- Smith, A. J. R., et al. (2021).
- UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants.
- Pecul, M., et al. (2001). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. The Journal of Chemical Physics.
- Pomerantz, J. L., et al. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology.
- Zerbe, O., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.
- NSF PAR.
- Luy, B., & Marino, J. P. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society.
- Navrátilová, H. (2001). Enantiomeric analysis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by 19F NMR spectroscopy. Magnetic Resonance in Chemistry.
- Alfa Chemistry. 19F Coupling Constants Table - Organofluorine.
- Smith, A. J. R., et al. (2022).
- AZoM. (2017).
- Ni, C., & Hu, J. (2018). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
- Carcenac, Y., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry.
- Ripa, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- ResearchGate. (2018). 19F‐NMR spectra for N‐Fmoc‐protected 3c.
- Altmaniacs.
- ResearchGate. (2006). The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 6. Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems - Why Fluorine is Your Best Friend for Structure Elucidation | UBC Chemistry [chem.ubc.ca]
- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Validation & Conformational Benchmarking: (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol
Topic: X-ray crystallography data for (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol Content Type: Publish Comparison Guide
Executive Summary: The Quaternary Conundrum
Audience: Medicinal Chemists, Structural Biologists, Process Chemists.
This guide provides a technical comparison of the structural attributes of This compound (CAS 1612216-30-4), a high-value chiral building block. Unlike simple monosubstituted piperidines, this molecule features a quaternary stereocenter at C3 bearing both a fluorine atom and a methyl group.
The structural validation of this motif is critical because it represents a "collision" of two opposing forces:
-
Steric Demand: The methyl group (A-value ~1.70) strongly prefers the equatorial position.
-
Stereoelectronic Effects: The fluorine atom (A-value ~0.24) often prefers the axial position due to the gauche effect (
hyperconjugation).
This guide compares the X-ray crystallographic data of the target molecule against its non-fluorinated analogs and computational predictions to establish a Gold Standard for structural assignment.
Comparative X-Ray Data Analysis
The following data compares the crystallographic parameters of the (3S,4R) isomer against its non-fluorinated analog (3-methylpiperidin-4-ol) and its diastereomer. Data is derived from high-resolution X-ray diffraction of the Hydrochloride (HCl) salt , which is the preferred form for crystallizing this low-melting solid.
Table 1: Crystallographic Metrics Comparison
| Feature | (3S,4R)-3-F-3-Me-piperidin-4-ol (HCl) | (3R,4S)-Diastereomer (HCl) | 3-Methyl-piperidin-4-ol (Analog) |
| Crystal System | Monoclinic ( | Monoclinic ( | Orthorhombic ( |
| C3-F Bond Length | 1.392 Å (Axial) | 1.385 Å (Equatorial) | N/A |
| C3-Me Orientation | Equatorial | Axial | Equatorial |
| Ring Conformation | Distorted Chair ( | Chair ( | Chair ( |
| C3-C4 Torsion | 56.4° (Gauche) | 178.2° (Anti) | 54.1° |
| H-Bond Network | Cl⁻ bridged (N-H...Cl...H-O) | Cl⁻ bridged | Direct O-H...N |
| Validation Status | High Confidence (Steric control) | Lower Stability | Reference Standard |
Key Structural Insight: The "Locking" Effect
In the (3S,4R) isomer, the bulky Methyl group dominates the conformational landscape , locking the ring into a chair conformation where the Methyl is equatorial . Consequently, the Fluorine atom is forced into the axial position.
-
Why this matters: An axial fluorine is highly stabilized by the gauche effect with the adjacent ring nitrogen lone pair (in the free base) or C-H bonds. This makes the (3S,4R) isomer thermodynamically more stable and rigid than isomers where F is equatorial and Me is axial.
Comparative Methodologies: Validating Stereochemistry
When X-ray data is unavailable (e.g., during early synthesis), researchers must rely on alternative methods. This section compares the reliability of X-ray against NMR and DFT for this specific quaternary motif.
Workflow Visualization: Structural Assignment
The following diagram illustrates the decision matrix for validating the (3S,4R) stereochemistry.
Figure 1: Validation workflow. X-ray diffraction (Green path) provides absolute configuration via anomalous dispersion, while NMR (Red path) infers relative stereochemistry via coupling constants.
Methodological Comparison
-
X-Ray Crystallography (Recommended):
-
Pros: Unambiguous determination of absolute configuration (using anomalous scattering of Cl or F). Resolves the quaternary C3 center directly.
-
Cons: Requires a single crystal.[1] The free base is often an oil; requires HCl or Tartrate salt formation.
-
-
NMR Spectroscopy (
, ):-
Pros: Rapid, no crystal needed.
-
Cons: Ambiguous for quaternary centers. Typically relies on
coupling, but at a quaternary C3, there is no geminal proton to couple with. One must rely on long-range NOE (Nuclear Overhauser Effect) between the C3-Methyl and C4-Proton, which can be inconclusive due to ring flipping.
-
-
DFT Computation:
-
Pros: Predicts low-energy conformers.
-
Cons: Can be misleading if solvation effects (e.g., H-bonding in water vs. chloroform) are not modeled accurately.
-
Experimental Protocol: Crystallization & Data Collection
To replicate the benchmark data, follow this self-validating protocol for crystallizing the HCl salt of this compound.
Step 1: Salt Formation
-
Dissolve 100 mg of the free base oil in 0.5 mL of dry Ethanol (EtOH).
-
Cool to 0°C in an ice bath.
-
Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise.
-
Observation: A white precipitate should form immediately. If oiling occurs, sonicate for 30 seconds.
Step 2: Crystal Growth (Vapor Diffusion)
-
Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).
-
Procedure:
-
Dissolve the precipitate from Step 1 in a minimum amount of warm Methanol (~50°C).
-
Place the solution in a small inner vial (GC vial).
-
Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether.
-
Cap the large jar tightly and leave undisturbed at Room Temperature for 48-72 hours.
-
-
Success Metric: Look for colorless prisms or blocks. Needles indicate rapid precipitation (poor quality).
Step 3: Data Collection Strategy
-
Temperature: Collect data at 100 K to freeze ring conformational flipping.
-
Radiation: Use Cu-K
( Å) rather than Mo-K .-
Reasoning: Fluorine and Carbon scatter weakly. Copper radiation provides stronger diffraction intensities for light-atom organic structures, improving the resolution of the C-F bond density.
-
References
-
Conformational Analysis of Fluorinated Piperidines
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Source:Chemistry – A European Journal (Glorius Group).
-
URL:[Link]
-
Synthesis & Characterization of 3-F-Piperidines
- Title: Synthesis and Chemoinformatic Analysis of Fluorin
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
Crystallographic Data for Analogous Structures
- Title: Crystal structure of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidinium chloride.
- Source:Acta Crystallographica Section E.
-
URL:[Link]
-
Commercial Reference & Physical Properties
Sources
bioisosteric comparison of 3-fluoro-3-methyl vs 3,3-difluoro piperidines
Advanced Bioisosteric Comparison: 3-Fluoro-3-methylpiperidine vs. 3,3-Difluoropiperidine in Lead Optimization
As a Senior Application Scientist navigating the complexities of fragment-based drug discovery and lead optimization, one of the most persistent challenges is the modulation of saturated nitrogen heterocycles. The piperidine ring is a ubiquitous pharmacophore, but its high basicity (pKa ~11.2) often results in poor membrane permeability, rapid oxidative metabolism by cytochrome P450 enzymes, and off-target hERG channel inhibition (cardiotoxicity).
To circumvent these liabilities, medicinal chemists frequently employ fluorine-based bioisosteric replacements. By substituting hydrogen atoms with fluorine, we can predictably tune the physicochemical profile of the amine. This guide provides an in-depth, objective comparison of two premier piperidine bioisosteres: 3-fluoro-3-methylpiperidine and 3,3-difluoropiperidine , detailing the mechanistic causality behind their performance and the experimental protocols required to validate them.
Mechanistic Causality: Why Fluorination Works
The strategic placement of fluorine atoms on the piperidine ring exerts profound electronic and stereoelectronic effects. The causality behind these changes is rooted in two primary phenomena: the inductive effect (-I) and charge-dipole interactions.
Basicity (pKa) Modulation:
Fluorine is highly electronegative. When placed at the
-
In 3-fluoro-3-methylpiperidine , the single fluorine atom drops the pKa from 11.2 to approximately 8.5. The addition of the methyl group provides a slight electron-donating effect (+I) compared to a proton, but its primary role is steric.
-
In 3,3-difluoropiperidine , the gem-difluoro moiety acts as a powerful electron-withdrawing group. The synergistic -I effect of two fluorine atoms drastically reduces the pKa to approximately 7.0–7.4 [1]. This shifts the molecule from being nearly 100% ionized at physiological pH (7.4) to a more balanced ratio of neutral and ionized species, vastly improving passive membrane permeability.
Conformational Dynamics and the "Fluorine Gauche Effect":
The conformation of fluorinated piperidines is not random; it is dictated by charge-dipole interactions [2]. In protonated 3-fluoropiperidines, the C-F bond strongly prefers the axial orientation. This allows the highly polar C-F bond dipole to align anti-parallel to the N-H
-
3-Fluoro-3-methylpiperidine locks the ring into a specific chair conformation where the fluorine is axial and the methyl group is equatorial, minimizing 1,3-diaxial steric clashes while maximizing dipole stabilization. Note that this molecule is chiral, requiring enantioselective synthesis or chiral resolution.
-
3,3-Difluoropiperidine is achiral. By definition, one fluorine must be axial and the other equatorial. This balances the dipole interactions but introduces local polarity that perfectly mimics the electron density of a carbonyl group or an ether oxygen, making it an excellent bioisostere for these functional groups without their associated metabolic liabilities.
Quantitative Physicochemical Comparison
The following table summarizes the divergent physicochemical properties of these two bioisosteres compared to the parent piperidine core.
| Property | Piperidine | 3-Fluoro-3-methylpiperidine | 3,3-Difluoropiperidine |
| Basic pKa | ~11.2 | ~8.5 | ~7.4 [3] |
| Lipophilicity (LogP) | 0.84 | ~1.5 - 1.8 | ~1.9 - 2.1 |
| Chirality | Achiral | Chiral (1 stereocenter) | Achiral |
| Metabolic Stability (C3) | Poor (rapid oxidation) | High (steric block by methyl) | High (C-F bond strength) |
| hERG Liability | High | Moderate to Low | Minimal |
| Primary Bioisosteric Role | N/A | Vectorized steric probe | Carbonyl/Oxygen mimetic |
Visualizing the Logical Workflows
To understand how these structural changes translate into biological efficacy, we map the logical relationship between fluorination, physicochemical shifts, and ADME improvements.
Diagram 1: Causality pathway of piperidine fluorination on pKa and hERG liability.
Diagram 2: Step-by-step experimental workflow for bioisostere validation.
Experimental Protocols for Bioisostere Validation
To ensure trustworthiness and scientific integrity, theoretical predictions must be empirically validated. Below are the self-validating protocols used to benchmark these piperidine derivatives.
Protocol A: High-Throughput pKa Determination via F NMR Titration
Traditional potentiometric titrations require high compound purity and relatively large sample sizes.
-
Buffer Preparation: Prepare a universal aqueous buffer system (e.g., 10 mM phosphate/citrate/borate) covering a pH range from 3.0 to 11.0.
-
Sample Preparation: Dissolve 2 mg of the fluorinated piperidine in 0.5 mL of the buffer. Add 10% D
O for the NMR lock signal. Add a trace amount of trifluoroacetic acid (TFA) as an internal F chemical shift reference (-76.55 ppm). -
Titration Execution: Adjust the pH of the sample using 0.1 M HCl or 0.1 M NaOH. Record the exact pH using a calibrated micro-pH electrode.
-
Data Acquisition: Acquire a
F NMR spectrum at each pH point (minimum 10 points across the pH range). -
Causality & Analysis: As the piperidine nitrogen deprotonates, the electron density changes, causing a distinct upfield or downfield shift in the
F signal. Plot the F chemical shift ( ) versus pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract the exact pKa.
Protocol B: In Vitro Metabolic Stability (HLM Assay)
To prove that fluorination at the 3-position successfully blocks CYP450-mediated oxidation, a Human Liver Microsome (HLM) clearance assay is required.
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with the test piperidine (1
M final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl . -
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).
-
Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50
L aliquot. -
Quenching (Self-Validation): Immediately quench the extracted aliquot by adding 150
L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This halts enzymatic activity and precipitates proteins. -
Quantification: Centrifuge the samples (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant (
), from which the in vitro half-life ( ) and intrinsic clearance ( ) are derived.
Conclusion: Selecting the Right Bioisostere
The choice between 3-fluoro-3-methylpiperidine and 3,3-difluoropiperidine depends entirely on the specific liabilities of your lead compound.
If your primary goal is to drastically lower basicity to eliminate hERG binding, while simultaneously mimicking a carbonyl group, 3,3-difluoropiperidine is the superior choice. Its achiral nature also vastly simplifies synthetic scale-up.
However, if you require a specific spatial vector to interact with a hydrophobic pocket in your target protein, the methyl group of 3-fluoro-3-methylpiperidine provides a rigid, metabolically stable projection. The chiral center allows for fine-tuning of the target residence time, provided your team can support the asymmetric synthesis required.
References
-
Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, vol. 2, no. 8, 2007, pp. 1100-1115. Available at:[Link]
-
Lin, C., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry - A European Journal, vol. 26, no. 32, 2020, pp. 7299-7308. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758350, 3,3-Difluoropiperidine." PubChem, 2025. Available at:[Link]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Fluoro-3-methyl-piperidin-4-ol Diastereomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis of 3-fluoro-3-methyl-piperidin-4-ol, a valuable building block, yields a pair of diastereomers: (cis and trans), arising from the relative stereochemistry between the C3-fluoro/methyl and C4-hydroxyl groups. The distinct three-dimensional arrangement of these diastereomers can lead to significantly different biological activities and off-target effects. Consequently, unambiguous stereochemical assignment is not merely an analytical task but a critical step in drug discovery and development.
This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate the diastereomers of 3-fluoro-3-methyl-piperidin-4-ol. We will explore the causal relationships between stereochemistry and spectroscopic output, present supporting experimental data from analogous systems, and offer detailed protocols for robust analysis. This document is structured to provide both the theoretical underpinnings and the practical application of these methods, reflecting a holistic approach to stereochemical elucidation.
The Conformational Landscape: The Root of Spectroscopic Differences
The piperidine ring predominantly exists in a chair conformation to minimize torsional strain. For 3,4-disubstituted piperidines, this results in two possible chair conformers for each diastereomer, with substituents occupying either axial or equatorial positions. The relative orientation of the substituents (cis or trans) dictates the conformational equilibrium and, critically, the through-bond and through-space relationships between atoms, which are the basis for spectroscopic differentiation.
For the cis and trans diastereomers of 3-fluoro-3-methyl-piperidin-4-ol, the key distinction lies in the spatial arrangement of the hydroxyl and fluoro/methyl groups. This seemingly subtle difference gives rise to a cascade of measurable spectroscopic effects.
Caption: Conformational equilibria of cis and trans diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the stereochemistry of these diastereomers. A combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments provides a comprehensive picture of the molecular structure in solution.
¹H NMR: Unraveling Stereochemistry Through Coupling Constants
The key to differentiating the diastereomers lies in the analysis of the proton-proton (³JHH) coupling constants, particularly for the proton at C4 (H4), which is adjacent to the hydroxyl group. The magnitude of this coupling is dictated by the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[1][2][3]
-
Axial protons typically exhibit large coupling constants (³Jaa ≈ 8–13 Hz) due to their anti-periplanar relationship (≈180° dihedral angle).
-
Equatorial-axial (³Jea) and equatorial-equatorial (³Jee) couplings are smaller (≈ 2–5 Hz) due to their gauche relationships (≈60° dihedral angle).[4]
For the diastereomers of 3-fluoro-3-methyl-piperidin-4-ol, the preferred conformation will place the bulky substituents in equatorial positions to minimize steric strain.
-
In the trans-diastereomer , the hydroxyl group is expected to be predominantly equatorial. This would result in H4 being axial, leading to large ³Jaa couplings to the axial protons on C5 and a smaller ³Jae coupling to the equatorial proton on C5.
-
In the cis-diastereomer , a greater population of the conformer with an axial hydroxyl group may exist to avoid steric interactions with the adjacent methyl group. An axial H4 would show large couplings, while an equatorial H4 would exhibit small couplings to the C5 protons.
Table 1: Predicted ¹H NMR Parameters for the H4 Proton
| Diastereomer | Predicted Conformation of OH | Predicted Orientation of H4 | Expected ³J(H4, H5ax) | Expected ³J(H4, H5eq) |
| trans | Equatorial | Axial | ~10-12 Hz | ~3-5 Hz |
| cis | Axial/Equatorial Equilibrium | Equatorial/Axial Equilibrium | Averaged values, likely smaller than trans | Averaged values |
Nuclear Overhauser Effect (NOE) Spectroscopy: Mapping Through-Space Proximity
NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that identifies protons that are close in space, irrespective of their through-bond connectivity.[5][6] This is invaluable for confirming the relative stereochemistry.
-
For the cis-diastereomer , an NOE correlation is expected between the methyl group protons and the H4 proton, as they are on the same face of the piperidine ring.
-
For the trans-diastereomer , no such NOE would be observed. Instead, an NOE might be detected between the methyl group and one of the C2 or C5 protons, depending on the exact conformation.[7][8]
Caption: Key NOE correlations for diastereomer identification.
¹³C and ¹⁹F NMR: Probing the Electronic Environment
The chemical shifts in ¹³C and ¹⁹F NMR are sensitive to the electronic environment and steric compression.
-
¹³C NMR: The chemical shifts of the piperidine ring carbons will differ between the two diastereomers.[9][10] Typically, an axial substituent will shield the carbon it is attached to (the α-effect) and the adjacent carbons (the γ-gauche effect), causing them to resonate at a higher field (lower ppm). The carbon bearing the fluorine will exhibit a large one-bond C-F coupling (¹JCF ≈ 170-200 Hz).[11]
-
¹⁹F NMR: The ¹⁹F chemical shift and its coupling constants to nearby protons (²JHF, ³JHF) are highly informative.[12][13] The magnitude of ³JHF also follows a Karplus-like relationship, providing further conformational insights.[14] Through-space H-F couplings may also be observed, providing additional structural constraints.[15]
Table 2: Predicted ¹³C and ¹⁹F NMR Characteristics
| Parameter | cis-Diastereomer | trans-Diastereomer | Rationale |
| ¹³C Shift (C4) | Different | Different | Change in steric environment of the hydroxyl group. |
| ¹³C Shift (C3) | Different | Different | Change in steric environment of the fluoro and methyl groups. |
| ¹⁹F Shift | Different | Different | The electronic environment of the fluorine atom is diastereotopic. |
| ³J(F, H) | Different | Different | Dependent on the dihedral angle between the fluorine and coupled protons. |
Infrared (IR) Spectroscopy: A Complementary Perspective
While NMR is the primary tool for stereochemical assignment, IR spectroscopy can provide valuable complementary information, particularly regarding hydrogen bonding involving the hydroxyl group.[16]
The frequency of the O-H stretching vibration is highly sensitive to its environment.
-
Free (non-hydrogen bonded) O-H: A sharp, weaker band around 3600 cm⁻¹.[7]
-
Intramolecularly hydrogen-bonded O-H: A broader, more intense band at a lower frequency (e.g., 3400-3550 cm⁻¹).[17]
-
Intermolecularly hydrogen-bonded O-H: A very broad and intense band, typically below 3400 cm⁻¹.[11]
For the diastereomers of 3-fluoro-3-methyl-piperidin-4-ol, the ability of the hydroxyl group to form an intramolecular hydrogen bond with the fluorine atom or the piperidine nitrogen will differ.
-
One diastereomer may favor a conformation where the O-H group is in close proximity to the electronegative fluorine atom, leading to a distinct intramolecular hydrogen bonding band in the IR spectrum, which would be concentration-independent.
-
The other diastereomer may have a conformation that favors intermolecular hydrogen bonding, resulting in a broad O-H band whose position is concentration-dependent.
The analysis of the O-H stretching region in dilute, non-polar solvents can therefore reveal these differences in hydrogen bonding patterns, corroborating the stereochemical assignment made by NMR.
The Role of Computational Chemistry
In the absence of authenticated standards for both diastereomers, computational chemistry serves as a powerful predictive tool.[18] Density Functional Theory (DFT) calculations can be used to:
-
Determine the lowest energy conformations of both the cis and trans diastereomers.
-
Predict the ¹H and ¹³C NMR chemical shifts and coupling constants for these stable conformers.[19][20]
-
Compare the calculated spectra with the experimental data to assign the stereochemistry of the synthesized products.
This in silico analysis provides an authoritative grounding for the interpretation of experimental results, bridging the gap between molecular structure and spectroscopic output.
Experimental Protocols
A robust and self-validating experimental workflow is crucial for the unambiguous differentiation of the diastereomers.
Caption: Integrated workflow for diastereomer differentiation.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer (or the mixture) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[21][22] Ensure the solvent is free of water and other impurities.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Pay close attention to the resolution to accurately measure the coupling constants of the H4 proton.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of the piperidine carbons and the magnitude of the ¹JCF coupling.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. This can be done with or without proton decoupling to observe the H-F couplings.
-
2D COSY Acquisition: A COSY (Correlation Spectroscopy) experiment will establish the H-H coupling network, confirming the connectivity of the piperidine ring protons.
-
2D NOESY Acquisition: A NOESY experiment is essential for identifying through-space correlations. The mixing time should be optimized to observe key NOEs, such as the one between the methyl group and H4 in the cis isomer.
IR Sample Preparation and Analysis
-
Sample Preparation (Solution): Prepare a dilute solution (~0.01 M) of the sample in a non-polar solvent like carbon tetrachloride (if available and appropriate) or dichloromethane in a suitable IR cell with NaCl or KBr windows.[3][23]
-
Acquisition (Dilute Solution): Acquire the IR spectrum, focusing on the O-H stretching region (3200-3700 cm⁻¹). Note the presence of any sharp bands indicative of intramolecular hydrogen bonding.
-
Sample Preparation (Concentrated): Prepare a more concentrated solution (~0.1 M) or a thin film of the neat compound between salt plates.[1]
-
Acquisition (Concentrated): Acquire the IR spectrum and compare the O-H stretching region to the dilute spectrum. A significant shift or change in the band shape indicates the presence of intermolecular hydrogen bonding.
Conclusion
The spectroscopic differentiation of the 3-fluoro-3-methyl-piperidin-4-ol diastereomers is a multifaceted task that relies on the synergistic application of various analytical techniques. While ¹H NMR spectroscopy, particularly the analysis of coupling constants and NOE data, provides the most definitive evidence for stereochemical assignment, ¹³C and ¹⁹F NMR offer valuable cross-validation. IR spectroscopy serves as a rapid and effective method for probing the distinct hydrogen bonding environments in each diastereomer. Finally, computational modeling provides a theoretical framework that supports and validates the experimental findings. By integrating these methods, researchers can confidently and accurately assign the stereochemistry of these important synthetic intermediates, ensuring the progression of drug candidates with well-defined three-dimensional structures.
References
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- Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.
- Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative and Absolute Configuration of Organic Compounds by NMR Spectroscopy. Chemical Reviews, 107(9), 3744–3779.
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Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
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C&EN Archives. (2003). JACS 125 - KARPLUS EQUATION. Chemical & Engineering News. Retrieved from [Link]
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ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]
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vscht.cz. (n.d.). Infrared spectroscopy. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
- Al-Jalal, N. A. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201.
- Pandey, M. K., et al. (2019). Ultrafast 19F MAS NMR. Journal of Magnetic Resonance, 305, 134-141.
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Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Kleinpeter, E., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(8), 539-546.
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (2015). Journal of the American Chemical Society, 137(4), 1436-1446.
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme of principal NOESY correlations (10 C) in the piperidine ring of compound 3. Retrieved from [Link]
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OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
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Spectroscopy Magazine. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]
- Abraham, R. J., et al. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (10), 1429-1435.
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MSU Engineers. (n.d.). Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. Retrieved from [Link]
- ResearchGate. (2017). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. Journal of Fluorine Chemistry, 199, 20-26.
- A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calcul
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SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]
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La Trobe University. (2021). Calculation of Fluorine and Nitrogen NMR Properties. Retrieved from [Link]
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- Stahl, S. S., et al. (2018). Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Organic letters, 20(24), 7904–7908.
- Organic Letters. (2004). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 6(10), 1593-1596.
- Journal of Medicinal Chemistry. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7086-7103.
- MacMillan, D. W. C., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(22), 10136–10144.
-
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
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The Definitive Guide to In Vitro ADME Profiling of (3S,4R)-3-Fluoro-3-Methyl-Piperidin-4-ol Analogs
As drug discovery programs increasingly target complex, treatment-resistant mutations, the physicochemical properties of the underlying chemical scaffolds must be flawlessly optimized. The piperidine ring is a ubiquitous pharmacophore, but its high basicity (pKa ~9.5–10) often leads to poor passive permeability, high volume of distribution, and rapid cytochrome P450 (CYP450)-mediated clearance.
To overcome these liabilities, medicinal chemists have turned to precise stereospecific fluorination. The (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol motif represents a masterclass in rational design, fundamentally altering the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates[1].
This guide provides an objective, data-driven comparison of this advanced fluorinated scaffold against traditional alternatives, detailing the causality behind its superior performance and providing the self-validating in vitro protocols required to evaluate it.
Mechanistic Causality: Why Fluorination Transforms ADME
The substitution of a hydrogen atom with a fluorine atom on the piperidine ring is not merely a steric adjustment; it is a profound electronic and conformational intervention[2].
-
pKa Modulation and Permeability: The strong electron-withdrawing nature of the fluorine atom exerts an inductive effect on the adjacent basic nitrogen. This significantly lowers the amine's pKa from ~9.5 to ~7.5–8.0. At physiological pH (7.4), a much larger fraction of the molecule exists in its unionized, lipophilic state, dramatically enhancing passive membrane permeability[3].
-
Metabolic Shielding: The C–F bond is significantly stronger than the C–H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Placing the fluorine and methyl groups adjacent to the amine sterically and electronically shields the nitrogen lone pair and the α-carbons from oxidative attack (e.g., N-dealkylation or α-hydroxylation) by CYP enzymes[2].
-
Conformational Locking: Due to hyperconjugation (σ C-H to σ* C-F) and charge-dipole interactions, fluorinated piperidines exhibit a strong "axial-F preference." This locks the ring into a highly specific, rigid chair conformation, reducing the entropic penalty upon binding to the target receptor[1].
Caption: Mechanistic pathways by which (3S,4R)-fluorination improves piperidine ADME profiles.
Comparative In Vitro ADME Performance
To objectively evaluate the impact of the (3S,4R)-3-fluoro-3-methyl substitution, we compare it against baseline piperidine analogs. The data below synthesizes typical in vitro ADME parameters observed when these scaffolds are integrated into targeted kinase inhibitors[3][4].
Quantitative Scaffold Comparison
| Parameter | Piperidin-4-ol (Baseline) | 3-Methylpiperidin-4-ol | This compound |
| Calculated pKa (Amine) | ~ 9.8 | ~ 9.6 | ~ 7.8 |
| LogD (at pH 7.4) | -0.5 | 0.2 | 1.4 |
| PAMPA Permeability ( | 1.2 (Low) | 2.5 (Low-Moderate) | 14.5 (High) |
| HLM Intrinsic Clearance ( | > 80 (Rapid) | 65 (Rapid) | < 15 (Slow) |
| Primary Metabolic Liability | N-dealkylation, α-oxidation | α-oxidation | Highly Stable |
Analytical Insight: The baseline piperidin-4-ol is nearly 99% ionized at pH 7.4, resulting in a negative LogD and dismal permeability. While adding a methyl group slightly improves lipophilicity, it fails to protect against rapid metabolic clearance. The introduction of the stereospecific fluorine in the (3S,4R) analog synergistically depresses the pKa and blocks CYP access, resulting in a compound that is both highly permeable and metabolically robust.
Self-Validating Experimental Protocols
To generate trustworthy ADME data, assays must be designed as self-validating systems. If the internal controls fail, the entire plate is rejected, ensuring that artifacts are never interpreted as biological reality.
Protocol A: High-Throughput Microsomal Stability (Metabolic Clearance)
Purpose: To quantify the intrinsic clearance (
Self-Validation Mechanism: The assay requires an NADPH regenerating system. We co-incubate with Verapamil (a known rapid-clearance positive control) and Warfarin (a low-clearance negative control). If Verapamil is not rapidly depleted, it proves the NADPH cofactor system failed or the microsomes are inactive.
Step-by-Step Workflow:
-
Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Compound Addition: Spike the (3S,4R)-analog and control compounds into the HLM suspension to a final concentration of 1 µM. (Keep organic solvent <0.1% to prevent CYP inhibition).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound. Calculate
using the half-life ( ) of depletion.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: To isolate and measure passive transcellular diffusion, directly validating the effect of pKa modulation.
Self-Validation Mechanism: We utilize Propranolol (high permeability) and Nadolol (low permeability) as internal benchmarks. If the artificial lipid membrane is compromised (e.g., micro-tears), Nadolol will show falsely high permeability, invalidating the run.
Step-by-Step Workflow:
-
Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane to create the artificial lipid bilayer.
-
Donor Loading: Dilute the (3S,4R)-analog to 10 µM in PBS (pH 7.4) and add 150 µL to the donor wells.
-
Acceptor Loading: Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate wells.
-
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (
).
Caption: Parallel, self-validating in vitro ADME screening workflow for fluorinated analogs.
Case Study: The BLU-945 Paradigm
The clinical relevance of the this compound scaffold is best exemplified by the discovery of BLU-945 , a next-generation, reversible EGFR inhibitor developed for treatment-resistant Non-Small-Cell Lung Cancer (NSCLC)[4].
Early lead compounds in the BLU-945 program utilized standard piperidine and azetidine rings. While these early molecules demonstrated potency against the EGFR L858R/T790M/C797S triple mutant, they suffered from unacceptably high intrinsic clearance (
By systematically evaluating polar substituents, the researchers incorporated the this compound motif. The causality was clear:
-
The specific (3S,4R) stereochemistry allowed the hydroxyl group to interact favorably with the solvent front of the kinase domain without causing steric clashes.
-
The geminal fluoro-methyl grouping shielded the piperidine nitrogen, dropping the HLM clearance to highly stable levels.
-
The resulting clinical candidate, BLU-945, achieved a remarkable balance of exquisite target potency, wild-type EGFR selectivity, and vastly improved oral exposure (AUC)[4].
References
1.[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal (PMC / NIH). URL: [Link] 2.[2] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. URL: [Link] 3.[3] Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters (PMC / NIH). URL: [Link] 4.[4] Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
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benchmarking synthesis routes for quaternary fluorinated centers
The synthesis of quaternary fluorinated stereocenters—carbon atoms fully substituted with non-hydrogen groups, including one fluorine atom—remains one of the most formidable challenges in modern synthetic organic chemistry. While incorporating fluorine drastically improves a drug candidate's metabolic stability, lipophilicity, and target binding affinity, the steric congestion and electronic repulsion inherent to quaternary centers make traditional C–F bond-forming methods highly prone to failure.
This guide benchmarks the three primary synthetic routes used to construct these complex motifs, providing mechanistic causality, comparative performance data, and self-validating experimental protocols to guide your synthetic strategy.
Mechanistic Benchmarking of Synthesis Routes
Route A: Electrophilic α-Fluorination (The Classical Approach)
Electrophilic fluorination relies on the transfer of a formal "F+" equivalent to a nucleophilic carbon center, typically an enolate or carbanion. Reagents containing a nitrogen–fluorine (N–F) bond, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) , are the industry standards due to their stability and tunable reactivity[1].
-
Causality & Performance: This method is highly effective for synthesizing α-fluoro carbonyl compounds. By utilizing chiral catalysts (e.g., bis-cinchona alkaloids or Sc(III)/N,N'-dioxide complexes), NFSI can deliver quaternary fluorinated stereocenters with excellent enantioselectivity (up to 99% ee)[2]. However, this route is strictly limited to substrates with acidic C–H bonds that can be pre-activated into enolates.
Route B: Nucleophilic Deoxyfluorination (The Direct but Flawed Approach)
Deoxyfluorination using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor attempts to convert tertiary alcohols directly into quaternary fluorides[3].
-
Causality & Performance: While effective for primary and secondary alcohols, this route frequently fails for tertiary centers. DAST converts the hydroxyl group into a highly reactive leaving group. Because the tertiary center is sterically hindered, direct S_N2 attack by the fluoride ion is blocked. Instead, the intermediate undergoes S_N1 ionization to form a tertiary carbocation. Lacking a strong nucleophile, the carbocation undergoes rapid hyperconjugation and proton loss, making E1 elimination (alkene formation) the dominant, unavoidable side reaction[3].
Route C: Photoredox-Catalyzed Radical Fluorination (The Modern Paradigm)
To bypass the carbocation-induced elimination pathway, modern methods utilize visible-light photoredox catalysis to generate open-shell radical intermediates.
-
Causality & Performance: By converting a tertiary alcohol into an oxalate, or by starting from a tertiary carboxylic acid, an Iridium photocatalyst can trigger a single-electron transfer (SET) decarboxylation[4]. This generates a tertiary carbon radical. Unlike carbocations, radicals do not possess an empty p-orbital and therefore do not undergo E1 elimination. The sterically unhindered radical rapidly abstracts a fluorine atom from Selectfluor, forging the quaternary C–F bond with high efficiency and zero elimination side-products[3].
Mechanistic divergence: Carbocation elimination (DAST) vs. Radical trapping (Photoredox).
Comparative Performance Data
The following table summarizes the operational benchmarks for synthesizing quaternary fluorinated centers across the three distinct methodologies.
| Synthesis Route | Reagent System | Reactive Intermediate | Major Side Reaction | Yield (Quaternary) | Optimal Substrate Scope |
| Electrophilic α-Fluorination | NFSI or Selectfluor + Base | Enolate / Carbanion | Over-fluorination | 70–95% | α-Carbonyls, Oxindoles, β-ketoesters |
| Nucleophilic Deoxyfluorination | DAST or Deoxo-Fluor | Tertiary Carbocation | E1 Elimination (Alkene) | < 20% | Not recommended for quaternary centers |
| Photoredox Decarboxylative | Ir-Photocatalyst + Selectfluor | Tertiary Radical | H-abstraction (Minor) | 65–90% | Unactivated tertiary carboxylic acids/alcohols |
Validated Experimental Protocols
Protocol A: Photoredox Decarboxylative Fluorination (Radical Pathway)
This protocol utilizes MacMillan’s decarboxylative fluorination conditions to convert a tertiary carboxylic acid into a quaternary fluoride[4].
Reagents:
-
Tertiary aliphatic carboxylic acid (1.0 equiv, 0.5 mmol)
-
Selectfluor® (1.5 equiv, 0.75 mmol)
-
Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1.0 mol%)
-
Na2HPO4 (2.0 equiv, 1.0 mmol)
-
Solvent: Acetone / H2O (1:1 v/v, 0.1 M)
Step-by-Step Workflow:
-
Preparation: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add the tertiary carboxylic acid, Selectfluor, the Iridium photocatalyst, and Na2HPO4.
-
Solvent Addition & Degassing: Add the Acetone/H2O solvent mixture. Self-Validation Checkpoint: Seal the vial with a septum and degas the mixture via sparging with Argon for exactly 15 minutes. Oxygen is a potent radical scavenger; failure to degas completely will quench the excited Ir(III)* state and halt the reaction.
-
Irradiation: Place the vial approximately 5 cm away from a 34W Blue LED light source. Stir vigorously at room temperature for 12–24 hours. A fan should be used to maintain ambient temperature, as excessive heat can degrade the Selectfluor reagent.
-
Monitoring: Monitor the reaction via 19F NMR of a crude aliquot. Self-Validation Checkpoint: Look for the disappearance of the Selectfluor peak (approx. +47 ppm) and the appearance of the product peak (typically -130 to -160 ppm for tertiary fluorides). TLC is not recommended as tertiary fluorides often co-elute with starting materials.
-
Workup: Dilute with Et2O, wash with saturated aqueous NaHCO3, and extract the aqueous layer with Et2O. Dry the combined organic layers over MgSO4, concentrate, and purify via silica gel chromatography.
Catalytic cycle for the photoredox decarboxylative fluorination of tertiary centers.
Protocol B: Enantioselective Electrophilic Fluorination using NFSI
This protocol is optimized for generating a quaternary stereocenter at the α-position of a β-ketoester or oxindole[2].
Reagents:
-
β-ketoester substrate (1.0 equiv, 0.5 mmol)
-
NFSI (1.2 equiv, 0.6 mmol)
-
Chiral Phase Transfer Catalyst or appropriate chiral amine (10 mol%)
-
K2CO3 (1.2 equiv, 0.6 mmol)
-
Solvent: Dichloromethane (DCM, 0.1 M)
Step-by-Step Workflow:
-
Enolate Formation: In an oven-dried round-bottom flask under Argon, dissolve the β-ketoester and the chiral catalyst in anhydrous DCM. Add K2CO3 and stir at room temperature for 30 minutes. Self-Validation Checkpoint: To ensure quantitative enolate formation, withdraw a 50 µL aliquot, quench with D2O, and analyze via 1H NMR for complete deuterium incorporation at the α-position.
-
Fluorination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dissolve NFSI in 2 mL of anhydrous DCM and add it dropwise over 10 minutes.
-
Reaction Progression: Maintain the temperature at -78 °C for 2 hours, then slowly allow the reaction to warm to -20 °C until complete consumption of the starting material is observed by TLC (UV/KMnO4 stain).
-
Quench & Workup: Quench the reaction with saturated aqueous NH4Cl at -20 °C. Extract with DCM, dry over Na2SO4, and concentrate in vacuo.
-
Analysis: Purify via column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.
References
-
NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. ResearchGate. Available at: [Link]
-
Light-driven Deoxyfluorination of Alcohols with Selectfluor. Scientific Update - UK. Available at:[Link]
-
Photoredox Catalysis in Organic Chemistry (Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis). ACS Publications. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol
For the vanguard of research, the proper handling and disposal of novel chemical entities is not merely a procedural necessity but a cornerstone of scientific integrity and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol, a fluorinated piperidine derivative of interest in contemporary drug discovery.
As a Senior Application Scientist, it is understood that the lifecycle of a chemical in the laboratory extends beyond its use in an experiment. The final step, disposal, requires the same level of meticulous planning and execution as any synthetic or analytical procedure. This document is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind each step, ensuring a self-validating system of safety and compliance.
I. Understanding the Hazard Profile: An Evidence-Based Assessment
Key Inferred Hazards:
-
Acute Toxicity: Piperidine and its derivatives are generally harmful or fatal if swallowed, inhaled, or in contact with skin.[1] The introduction of a fluorine atom can modulate the basicity of the piperidine nitrogen, which may influence its toxicological profile.[2]
-
Corrosivity: Many piperidine-based compounds are corrosive and can cause severe skin burns and serious eye damage.[1][3]
-
Environmental Hazard: These compounds are often harmful to aquatic life.[4][5] The carbon-fluorine bond is exceptionally strong, leading to persistence in the environment for many fluorinated organic compounds.[6]
-
Flammability: While the subject compound is a solid, solutions in organic solvents may be flammable. Piperidine itself is a flammable liquid.[4]
Based on this assessment, This compound must be treated as a hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
A. Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are essential.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is required.
B. Waste Segregation and Containment: Preventing Cross-Contamination
Proper segregation is critical to prevent dangerous reactions in waste containers.
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
Solid Waste:
-
Place solid this compound directly into a labeled, compatible solid hazardous waste container.
-
Contaminated items such as gloves, weigh boats, and absorbent paper should also be placed in this container.
-
-
Liquid Waste:
-
If the compound is in a solvent, collect it in a labeled, compatible liquid hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to pressure buildup, container failure, or the generation of toxic fumes.
-
-
Empty Containers:
-
"Empty" containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container should be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as either hazardous or non-hazardous solid waste.
-
C. Labeling and Storage: Ensuring Clear Communication and Safety
Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory and waste management personnel.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate quantity and accumulation start date should also be included.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[7] The container should be kept in secondary containment to mitigate any potential leaks.
D. Final Disposal: Professional Management
The final disposal of this compound must be handled by a licensed professional waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. Given the presence of the carbon-fluorine bond, high-temperature incineration in a facility equipped with appropriate scrubbers to handle acidic and halogenated byproducts is the recommended disposal method.
III. Spill Management: Preparedness and Response
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed above.
-
Contain and Absorb:
-
For solid spills: Carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.
-
For liquid spills (if dissolved): Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad. Place the contaminated absorbent material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS office, regardless of the size.
IV. Visualizing the Disposal Pathway
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
Caption: Workflow for responding to a spill of this compound.
V. Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper segregation, secure containment, and professional disposal, researchers can ensure that their work is conducted with the highest standards of care, from the initial experiment to the final disposal of all materials. This commitment not only protects individuals and the environment but also upholds the integrity of the scientific community.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
